N-Nonylaniline
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
3007-72-5 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
N-nonylaniline |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15/h8-10,12-13,16H,2-7,11,14H2,1H3 |
InChI Key |
KBNHOFDIDSVFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to p-Nonylaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nonylaniline, also known as 4-nonylaniline, is an aromatic amine belonging to the class of alkylated anilines. Its structure, characterized by a nonyl group attached to the para position of the aniline (B41778) ring, imparts specific physicochemical properties that are of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic route for p-nonylaniline, based on established chemical principles. Due to the limited specific biological data for this compound, this guide also touches upon the general toxicological profile of related aniline compounds.
Chemical Structure and Identification
The chemical structure of p-nonylaniline consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and a nonyl group (-C₉H₁₉) at the para position (position 4).
Key Identifiers:
-
IUPAC Name: 4-nonylaniline[1]
-
Molecular Formula: C₁₅H₂₅N[1]
-
CAS Number: 37529-29-6[1]
-
Canonical SMILES: CCCCCCCCCc1ccc(N)cc1
-
InChI Key: FDECURPHVMNAKO-UHFFFAOYSA-N
Physicochemical Properties
The physicochemical properties of p-nonylaniline are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and reaction conditions.
| Property | Value | Reference |
| Molecular Weight | 219.37 g/mol | [1] |
| Boiling Point | 333.2 ± 11.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 143.2 ± 8.3 °C | |
| LogP (octanol-water partition coefficient) | 5.6 | [1] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |
| Refractive Index | 1.516 |
Reactivity and Chemical Behavior
The chemical reactivity of p-nonylaniline is dictated by the presence of the aromatic ring, the amino group, and the alkyl chain.
-
Amino Group Reactivity: The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, although it is a weaker base than aliphatic amines due to the delocalization of the lone pair into the benzene ring. It can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. Since the para position is occupied by the nonyl group, electrophilic substitution will primarily occur at the ortho positions (2 and 6) relative to the amino group.
-
Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. This is why p-nonylaniline may darken upon exposure to air and light.
Experimental Protocols: Synthesis of p-Nonylaniline
Step 1: Friedel-Crafts Acylation of Acetanilide (B955) with Nonanoyl Chloride
This step introduces the nine-carbon acyl chain to the para position of the aniline ring. The amino group is first protected as an acetamide (B32628) to prevent side reactions and to favor para-substitution.
-
Materials: Acetanilide, nonanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.
-
Cool the suspension in an ice bath and slowly add nonanoyl chloride with stirring.
-
To this mixture, add a solution of acetanilide in dry dichloromethane dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nonanoylacetanilide.
-
Step 2: Hydrolysis and Reduction of 4-Nonanoylacetanilide
The protecting acetyl group is removed by acid hydrolysis, and the ketone is reduced to the corresponding alkyl chain using a standard reduction method like the Wolff-Kishner or Clemmensen reduction.
-
Materials: 4-Nonanoylacetanilide, hydrochloric acid, ethanol, zinc amalgam (for Clemmensen) or hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) (for Wolff-Kishner), diethyl ether, sodium hydroxide (NaOH).
-
Procedure (Illustrative example using Clemmensen Reduction):
-
Prepare zinc amalgam by stirring zinc dust with a dilute solution of mercuric chloride.
-
To a round-bottom flask containing the prepared zinc amalgam, add concentrated hydrochloric acid, water, and a solution of 4-nonanoylacetanilide in a suitable solvent like toluene.
-
Heat the mixture to reflux with vigorous stirring for several hours. Add more concentrated hydrochloric acid periodically to maintain a strongly acidic environment.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and carefully neutralize any remaining acid by washing with a dilute sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude p-nonylaniline can be purified by vacuum distillation or column chromatography.
-
Logical Relationships of p-Nonylaniline
The following diagram illustrates the key relationships between the structure of p-Nonylaniline and its chemical properties and potential applications.
References
An In-depth Technical Guide to the Synthesis of N-Nonylaniline: Precursors and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to N-nonylaniline, a secondary aromatic amine with potential applications in materials science and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details the key precursors, reaction pathways, experimental protocols, and data pertinent to its synthesis.
Core Synthetic Pathways
The synthesis of this compound can be primarily achieved through three distinct and well-established chemical transformations: Reductive Amination, Nucleophilic Alkylation with Alkyl Halides, and Catalytic Alkylation with Alcohols. Each pathway offers unique advantages and is suited for different laboratory and industrial settings.
Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and a cornerstone of amine synthesis. This pathway involves the reaction of aniline (B41778) with nonanal (B32974) to form an intermediate imine (a Schiff base), which is then reduced in situ to yield this compound. This one-pot procedure is often favored for its high selectivity and yields.
Precursors:
-
Aniline
-
Nonanal
-
A reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride, or catalytic hydrogenation)
Nucleophilic Alkylation with Nonyl Halides
This classical method involves the direct N-alkylation of aniline with a nonyl halide, such as 1-bromononane (B48978) or 1-chlorononane. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of aniline attacks the electrophilic carbon of the nonyl halide. A base is typically required to neutralize the hydrogen halide byproduct.
Precursors:
-
Aniline
-
1-Bromononane or 1-Chlorononane
-
A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine)
Catalytic N-Alkylation with Nonan-1-ol (B41252)
Considered a greener alternative to the use of alkyl halides, this pathway utilizes nonan-1-ol as the alkylating agent.[1] The reaction typically requires a catalyst, often based on transition metals like copper or manganese, to facilitate the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[2][3] In this process, the alcohol is temporarily oxidized to the corresponding aldehyde (nonanal), which then undergoes reductive amination with aniline.
Precursors:
-
Aniline
-
Nonan-1-ol
-
A suitable catalyst (e.g., Copper-chromite, Manganese pincer complex)
-
A base (e.g., Potassium carbonate)
Experimental Protocols
The following are detailed experimental protocols adapted from established methodologies for similar N-alkylation and reductive amination reactions.
Protocol for Reductive Amination of Nonanal with Aniline
This protocol is adapted from a general procedure for one-pot reductive mono-N-alkylation of anilines using a palladium on carbon (Pd/C) catalyst.
Materials:
-
Aniline (10 mmol, 0.93 g)
-
Nonanal (10 mmol, 1.42 g)
-
10% Palladium on Carbon (Pd/C) (0.1 mol%)
-
Ammonium (B1175870) formate (B1220265) (50 mmol, 3.15 g)
-
Isopropanol (20 mL)
-
Water (2 mL)
Procedure:
-
To a 100 mL round-bottom flask, add aniline, nonanal, isopropanol, and water.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the 10% Pd/C catalyst to the mixture.
-
Add ammonium formate in portions over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite pad with ethyl acetate (B1210297).
-
Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol for N-Alkylation of Aniline with 1-Bromononane
This protocol is based on the classical nucleophilic substitution reaction for amine alkylation.
Materials:
-
Aniline (10 mmol, 0.93 g)
-
1-Bromononane (10 mmol, 2.07 g)
-
Potassium carbonate (15 mmol, 2.07 g)
-
Acetonitrile (50 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine aniline, 1-bromononane, and potassium carbonate in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Protocol for Catalytic N-Alkylation of Aniline with Nonan-1-ol
This protocol is adapted from a procedure for the N-alkylation of aniline with benzyl (B1604629) alcohol using a copper-chromite catalyst.[3]
Materials:
-
Aniline (20 mmol, 1.86 g)
-
Nonan-1-ol (15 mmol, 2.16 g)
-
Copper-chromite nanocatalyst (5 mol%)
-
Potassium carbonate (35 mmol, 4.84 g)
-
Ortho-xylene (30 mL)
Procedure:
-
To a 50 mL volumetric flask, add aniline, nonan-1-ol, copper-chromite nanocatalyst, and potassium carbonate in ortho-xylene.[3]
-
Heat the reaction mixture to 110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 8 hours.[3]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst and inorganic base.
-
Wash the filtered solid with ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Data Presentation
The following tables summarize the key precursors and expected reaction parameters for the synthesis of this compound.
Table 1: Precursors for this compound Synthesis
| Synthesis Pathway | Aniline Derivative | Carbonyl/Alkyl Source | Key Reagents |
| Reductive Amination | Aniline | Nonanal | Pd/C, Ammonium formate |
| Nucleophilic Alkylation | Aniline | 1-Bromononane | Potassium carbonate |
| Catalytic Alkylation | Aniline | Nonan-1-ol | Copper-chromite catalyst, Potassium carbonate |
Table 2: Comparison of Synthesis Pathways
| Parameter | Reductive Amination | Nucleophilic Alkylation | Catalytic Alkylation |
| Typical Yield | High | Moderate to High | Good to High |
| Reaction Temperature | Room Temperature | Reflux (e.g., 82 °C in ACN) | High (e.g., 110 °C)[3] |
| Reaction Time | 6-8 hours | 12-16 hours | 8 hours[3] |
| Key Advantages | One-pot, high selectivity | Readily available precursors | Green (uses alcohol), atom economical |
| Key Disadvantages | Catalyst may be expensive | Formation of halide waste | Requires specific catalyst, high temperature |
Table 3: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃) | ~7.20 (t, 2H, Ar-H), ~6.70 (t, 1H, Ar-H), ~6.60 (d, 2H, Ar-H), ~3.60 (br s, 1H, NH), ~3.10 (t, 2H, N-CH₂), ~1.60 (quint, 2H, N-CH₂-CH₂), ~1.30 (m, 12H, -(CH₂)₆-), ~0.90 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~148.5 (C-N), ~129.3 (Ar-CH), ~117.5 (Ar-CH), ~112.9 (Ar-CH), ~44.0 (N-CH₂), ~31.9, ~29.6, ~29.5, ~29.3, ~27.2, ~22.7 (-(CH₂)₇-), ~14.1 (-CH₃) |
Note: The spectroscopic data are predicted based on known values for similar N-alkylanilines and general principles of NMR spectroscopy.
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
Caption: Reductive amination mechanism overview.
References
Solubility of N-Nonylaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Nonylaniline in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document outlines the expected solubility behavior based on the principles of chemical structure and polarity. Furthermore, it details robust experimental protocols for the precise determination of this compound solubility, ensuring reliable and reproducible results. Theoretical models for solubility prediction, including Hansen Solubility Parameters and the UNIFAC group contribution model, are also discussed to provide researchers with predictive tools. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.
Introduction
This compound, a secondary aromatic amine with a nine-carbon alkyl chain, possesses a molecular structure that imparts a dual nature of polarity and non-polarity. The aniline (B41778) head group contributes a degree of polarity, while the long nonyl chain introduces significant non-polar character. This amphiphilic nature dictates its solubility in a wide range of organic solvents, a critical parameter in its application in chemical synthesis, materials science, and pharmaceutical development. Understanding and accurately quantifying its solubility is paramount for process design, reaction optimization, formulation development, and toxicological studies.
Qualitative Solubility Profile of this compound
The solubility of this compound is governed by the "like dissolves like" principle, where solutes tend to dissolve in solvents of similar polarity.
-
Non-polar Solvents (e.g., Hexane, Toluene): Due to the substantial non-polar nature of the nonyl group, this compound is expected to exhibit high solubility in non-polar hydrocarbon solvents. The van der Waals forces between the alkyl chain and the solvent molecules are the primary driving force for dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar aniline head of this compound. Good solubility is anticipated in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. The nitrogen atom of the aniline group can act as a hydrogen bond acceptor. While some solubility is expected, the long non-polar tail may limit miscibility, especially with lower-chain alcohols.
-
Ethers (e.g., Diethyl Ether): Ethers are relatively non-polar but the oxygen atom can act as a hydrogen bond acceptor. This compound is expected to be readily soluble in ethers.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature. To facilitate future research and data comparison, the following table structure is recommended for presenting experimentally determined solubility data.
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |
| Hexane | Alkane | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |
| Toluene | Aromatic Hydrocarbon | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |
| Methanol | Alcohol | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |
| Ethanol | Alcohol | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |
| Acetone | Ketone | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |
| Ethyl Acetate | Ester | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |
| Diethyl Ether | Ether | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The following are detailed protocols for two common and reliable methods.
Isothermal Shake-Flask Gravimetric Method
This method is considered the gold standard for solubility determination due to its accuracy and directness.[1][2][3][4]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic shaker bath).
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved this compound is essential to confirm saturation.
-
-
Phase Separation:
-
Cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for the complete separation of the liquid and undissolved phases.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.
-
-
Quantification:
-
Transfer the filtered aliquot into a pre-weighed, clean, and dry container.
-
Determine the mass of the aliquot.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that ensures solvent removal without degradation or evaporation of this compound).
-
Once the solvent is completely removed, weigh the container with the this compound residue.
-
-
Calculation:
-
The solubility is calculated as the mass of the this compound residue per volume or mass of the solvent.
-
Figure 1: Experimental workflow for the isothermal shake-flask gravimetric method.
UV-Vis Spectroscopic Method
This method is suitable for solvents that are transparent in the UV-Vis region where this compound has a significant absorbance. It is a faster method but requires the development of a calibration curve.[5][6]
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 4.1.1) to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Withdraw a filtered aliquot of the saturated supernatant as described in Step 4.1.2.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve equation to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Theoretical Prediction of Solubility
In the absence of experimental data, theoretical models can provide valuable estimates of solubility.
Hansen Solubility Parameters (HSP)
HSP theory is based on the principle that "like dissolves like" and quantifies this by dividing the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8][9][10] A substance is more likely to dissolve in a solvent when their Hansen Solubility Parameters are similar. The HSP for this compound can be estimated using group contribution methods. By comparing the calculated HSP of this compound with the known HSP of various organic solvents, a qualitative to semi-quantitative prediction of solubility can be made.
UNIFAC Group Contribution Model
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[11][12][13][14] The solubility of a solute in a solvent can be calculated from the activity coefficient. The this compound molecule can be broken down into its constituent functional groups (e.g., aromatic CH, aromatic C-N, aliphatic CH3, aliphatic CH2, and NH). Using pre-existing UNIFAC parameters for the interactions between these groups and the groups present in the solvent, the activity coefficient and, subsequently, the solubility can be predicted. This method is particularly powerful for predicting solubility in a wide range of solvents without the need for experimental data.[15]
Figure 2: Logical workflow for theoretical solubility prediction.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently sparse, this guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. The provided experimental protocols offer a clear path for researchers to generate high-quality, reproducible data. Furthermore, the introduction of theoretical models such as Hansen Solubility Parameters and the UNIFAC model equips scientists with powerful predictive tools to guide solvent selection and experimental design. It is anticipated that the methodologies and frameworks presented herein will facilitate a more comprehensive understanding of the solubility of this compound, thereby supporting its effective application across various scientific and industrial domains.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scirp.org [scirp.org]
- 7. kinampark.com [kinampark.com]
- 8. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Hansen Solubility Predictions with Molecular and Graph-Based Approaches [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. UNIFAC - Wikipedia [en.wikipedia.org]
- 12. scm.com [scm.com]
- 13. scm.com [scm.com]
- 14. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 15. Thermodynamic Modeling for Solid-Liquid Equilibrium and Solid-Supercritical Fluid Equilibrium | AIChE [aiche.org]
N-Nonylaniline CAS number and molecular weight
A Note on Nomenclature: The term "N-Nonylaniline" is ambiguous and not commonly used in chemical literature. It is likely that the intended compound is an isomer of nonylaniline, with the most common being 4-Nonylaniline, where the nonyl group is attached at the fourth position of the aniline (B41778) ring. This guide will focus on 4-Nonylaniline.
This technical guide provides a summary of the key chemical and physical properties of 4-Nonylaniline, targeted at researchers, scientists, and drug development professionals. Due to the limited availability of detailed experimental data in the public domain, this document presents the known properties of 4-Nonylaniline and offers generalized experimental workflows for related compounds to serve as a reference.
Core Compound Information
Below is a summary of the key identifiers and properties for 4-Nonylaniline.
| Property | Value | Reference |
| CAS Number | 37529-29-6 | [1][2] |
| Molecular Formula | C₁₅H₂₅N | [1][2] |
| Molecular Weight | 219.37 g/mol | [1] |
| IUPAC Name | 4-nonylaniline | [2] |
| Synonyms | p-Nonylaniline | [2] |
| Density | 0.9±0.1 g/cm³ | [1] |
| Boiling Point | 333.2±11.0 °C at 760 mmHg | [1] |
| Flash Point | 143.2±8.3 °C | [1] |
Experimental Protocols
A generalized workflow for the synthesis of a 4-alkylaniline is presented below.
Analytical Characterization
The characterization of 4-Nonylaniline would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity. A logical workflow for the analytical characterization is depicted below.
Applications and Biological Activity
Specific applications and detailed biological activity for 4-Nonylaniline are not extensively documented. However, aniline and its derivatives are important intermediates in various industries.
Aniline derivatives can exhibit a range of biological activities, and some have been investigated for their potential as therapeutic agents. For instance, certain substituted anilinoquinazolines have been studied for their cytotoxic effects against cancer cell lines. While no specific signaling pathways have been identified for 4-Nonylaniline, related compounds have been shown to interact with various biological targets. Further research would be necessary to determine the specific biological role, if any, of 4-Nonylaniline.
References
A Technical Guide to the Physical Properties of N-Substituted Anilines with Long Alkyl Chains
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of N-substituted anilines featuring long alkyl chains. These compounds are of significant interest in materials science, organic synthesis, and pharmaceutical development due to their unique solubility profiles, liquid crystalline potential, and utility as versatile chemical intermediates. This document details their key physical characteristics, the experimental protocols for their determination, and logical workflows for their characterization.
Core Physical Properties
The introduction of long alkyl chains onto an aniline (B41778) molecule, either on the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation), profoundly influences its physical properties. The length of the alkyl chain governs characteristics such as melting point, boiling point, and solubility by modulating the balance between the polar aniline head and the non-polar aliphatic tail.
The phase transition temperatures of long-chain anilines are dictated by the interplay of intermolecular forces. While the aniline moiety allows for potential hydrogen bonding (in N-H containing structures) and π-π stacking, the long alkyl chains introduce van der Waals interactions. As the chain length increases, these van der Waals forces become more dominant, generally leading to an increase in melting and boiling points within a homologous series. However, the substitution pattern (N- vs. C-alkylation) also plays a critical role.
Table 1: Physical Properties of Representative Long-Chain Substituted Anilines
| Compound Name | Substitution | Alkyl Chain | CAS Number | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 4-Octylaniline (B91056) | C-4 (para) | C8 | 16245-79-7 | 17 - 20[1][2] | 311 (atm)[2]; 175 (13 mmHg)[1] |
| 4-Dodecylaniline | C-4 (para) | C12 | 104-42-7 | 35 - 39[3][4] | 220-221 (15 mmHg)[3][4] |
| N-Octylaniline | N- | C8 | 3007-71-4 | Data not available | Data not available |
| N-Dodecylaniline | N- | C12 | 3007-74-7 | Data not available | Data not available |
Note: Atmospheric boiling points are significantly higher than those measured under vacuum.
The solubility of N-substituted anilines with long alkyl chains follows the "like dissolves like" principle.[5] The long, non-polar alkyl tail renders these compounds largely insoluble in polar solvents like water.[1] Conversely, they exhibit good solubility in common non-polar organic solvents such as toluene, chloroform, and tetrahydrofuran (B95107) (THF).[6][7] The solubility in a given organic solvent tends to decrease as the alkyl chain length increases significantly, due to the increasing dominance of alkane-like properties.[8]
As basic compounds, these anilines can be protonated in acidic solutions to form anilinium salts. This conversion to an ionic species dramatically increases their polarity and, consequently, their solubility in aqueous media.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of synthesized long-chain anilines.
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: Key signals include the aromatic protons on the benzene (B151609) ring (typically 6.5-7.5 ppm), the N-H proton (if present, often a broad singlet), and distinct signals for the protons on the alkyl chain. The protons on the carbon adjacent to the nitrogen (α-protons) are deshielded and appear further downfield compared to other methylene (B1212753) groups in the chain.[9][10]
-
¹³C NMR: Characteristic signals are observed for the aromatic carbons and the individual carbons of the alkyl chain. The carbon attached to the nitrogen (C-N) is a key identifier.[11][12]
Table 2: Typical NMR Chemical Shift Ranges for Long-Chain N-Alkylanilines
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | 6.5 - 7.5 | 110 - 150 |
| Amine Proton (N-H) | 3.5 - 5.5 (variable, broad) | N/A |
| α-Methylene Protons (-CH₂-N) | ~3.1 | ~44 |
| Bulk Methylene Protons (-(CH₂)n-) | 1.2 - 1.6 | 22 - 32 |
| Terminal Methyl Protons (-CH₃) | ~0.9 | ~14 |
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: For primary (Ar-NH₂) and secondary (Ar-NH-Alkyl) amines, a characteristic absorption appears in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show one.
-
C-H Stretches: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the long alkyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[13]
-
C=C Aromatic Stretch: Benzene ring stretching vibrations are found in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range.
Experimental Protocols
Accurate determination of physical properties requires standardized experimental procedures. Many long-chain anilines exhibit liquid crystalline properties, necessitating specific analytical techniques.[14]
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A small quantity of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical cycle involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its final melting point, cooling it at the same rate to a sub-ambient temperature, and then reheating.
-
Data Analysis: The heat flow to the sample is measured relative to the reference. Phase transitions (melting, crystallization) are identified as endothermic or exothermic peaks in the resulting thermogram. The peak onset temperature is typically reported as the transition temperature.[15]
Polarized Optical Microscopy (POM):
-
Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. The sample is heated on a hot stage to its isotropic liquid phase and then cooled slowly.
-
Observation: The slide is placed on the stage of a polarizing microscope. The sample is observed between crossed polarizers as it is cooled.
-
Analysis: Isotropic liquids appear dark. The formation of anisotropic phases (e.g., liquid crystalline phases) is indicated by the appearance of birefringence, resulting in colorful and textured patterns. The temperatures at which these textures appear and change are recorded as phase transition temperatures.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the aniline derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The solution is transferred to an NMR tube. The spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz). ¹H NMR spectra are typically acquired first, followed by ¹³C NMR.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).[9]
Infrared (IR) Spectroscopy:
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.
-
Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands corresponding to the compound's functional groups.
Visualizations
Caption: General chemical structure of long-chain substituted anilines.
Caption: Standard workflow for characterizing N-substituted anilines.
References
- 1. chembk.com [chembk.com]
- 2. 4-octylaniline [stenutz.eu]
- 3. 4-Dodecylaniline 97 104-42-7 [sigmaaldrich.com]
- 4. 4-Dodecylaniline | 104-42-7 [chemicalbook.com]
- 5. Khan Academy [khanacademy.org]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ipme.ru [ipme.ru]
- 15. researchgate.net [researchgate.net]
N-Nonylaniline: A Comprehensive Technical Guide on Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a synthesized overview based on the limited publicly available information regarding N-Nonylaniline and the broader class of N-alkylanilines. Significant further research is required to fully elucidate the specific biological activities and therapeutic potential of this compound. The experimental protocols provided are generalized based on common methodologies for assessing the activities of related compounds and would require specific validation and optimization for this compound.
Introduction
This compound is an N-alkylaniline, a class of organic compounds characterized by an aniline (B41778) molecule where one of the hydrogen atoms on the amino group is substituted with a nonyl group. While specific research on this compound is sparse, the broader family of aniline derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities.[1][2] Aniline derivatives are known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities.[3][4][5] This guide aims to explore the potential research applications of this compound by extrapolating from the known activities of structurally related compounds and to provide a foundational framework for future investigation.
Synthesis of this compound
The synthesis of N-alkylanilines can be achieved through various established chemical methodologies. A common approach involves the reaction of aniline with an appropriate alkyl halide, in this case, a nonyl halide (e.g., 1-bromononane), in the presence of a base.
General Experimental Protocol for N-Alkylation of Aniline
Materials:
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of aniline (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) and 1-bromononane (1.2 equivalents).
-
Stir the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nonylaniline as a Chemical Intermediate: A Technical Guide
Disclaimer: Publicly available information specifically on N-Nonylaniline is limited. This guide provides a comprehensive overview based on the general chemistry of N-alkylanilines and data from related compounds. The experimental protocols and data presented are illustrative and may require optimization for this compound.
Introduction
This compound is a substituted aromatic amine with a nonyl group attached to the nitrogen atom. Like other N-alkylanilines, it is a versatile chemical intermediate with potential applications in the synthesis of dyes, agrochemicals, pharmaceuticals, and other specialty organic compounds.[1][2] The presence of the long alkyl chain (nonyl group) imparts significant lipophilicity to the molecule, which can be advantageous in modulating the solubility and biological activity of its derivatives. This guide provides an in-depth look at the presumed chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Specific experimental data for this compound is scarce. The following table summarizes predicted and extrapolated data based on related N-alkylanilines. For comparison, data for Aniline (B41778), N-Methylaniline, N-Ethylaniline, N-Pentylaniline, and 4-Nonylaniline are also included.
| Property | This compound (Predicted/Extrapolated) | Aniline[3] | N-Methylaniline[4][5] | N-Ethylaniline[6] | N-Pentylaniline[7] | 4-Nonylaniline[8] |
| Molecular Formula | C₁₅H₂₅N | C₆H₇N | C₇H₉N | C₈H₁₁N | C₁₁H₁₇N | C₁₅H₂₅N |
| Molecular Weight | 219.37 g/mol | 93.13 g/mol | 107.15 g/mol | 121.18 g/mol | 163.26 g/mol | 219.37 g/mol |
| CAS Number | Not available | 62-53-3 | 100-61-8 | 103-69-5 | 2655-27-8 | 37529-29-6 |
| Boiling Point | ~330-340 °C at 760 mmHg | 184.1 °C | 194-196 °C | 205 °C | 258.3 °C | 333.2 °C |
| Melting Point | Not available | -6.3 °C | -57 °C | -63 °C | Not available | Not available |
| Density | ~0.9 g/cm³ | 1.022 g/cm³ | 0.989 g/cm³ | 0.963 g/cm³ | 0.933 g/cm³ | ~0.9 g/cm³ |
| Appearance | Likely a colorless to yellowish oily liquid | Colorless to brown oily liquid | Colorless to pale yellow liquid | Colorless to yellow liquid | Not available | Not available |
Synthesis of this compound
The primary route for the synthesis of this compound is the N-alkylation of aniline. This can be achieved through several methods, with the most common being the reaction of aniline with a nonyl halide (e.g., 1-bromononane (B48978) or 1-iodononane).
General Synthesis Pathway
The synthesis involves the nucleophilic substitution of a halide from an alkyl halide by the lone pair of electrons on the nitrogen atom of aniline.
Caption: General synthesis of this compound via N-alkylation of aniline.
Experimental Protocol: N-Alkylation of Aniline with 1-Bromononane (Illustrative)
This protocol is a generalized procedure for the N-alkylation of anilines and would require optimization for the specific synthesis of this compound.
Materials:
-
Aniline
-
1-Bromononane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and DMF.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 1-bromononane (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.
Spectral Data (Predicted)
| Spectral Data | Predicted Characteristics for this compound |
| ¹H NMR | - Aromatic protons (phenyl group): Multiplets in the range of δ 6.5-7.3 ppm. - N-H proton: A broad singlet, the chemical shift of which is concentration and solvent dependent. - Methylene (B1212753) group attached to nitrogen (-NH-CH₂ -): A triplet around δ 3.1-3.3 ppm. - Other methylene groups of the nonyl chain: Multiplets in the range of δ 1.2-1.6 ppm. - Terminal methyl group (-CH₃): A triplet around δ 0.9 ppm. |
| ¹³C NMR | - Aromatic carbons: Peaks in the range of δ 112-150 ppm. - Carbon of the methylene group attached to nitrogen (-NH-C H₂-): A peak around δ 45-50 ppm. - Carbons of the other methylene groups in the nonyl chain: Peaks in the range of δ 22-32 ppm. - Carbon of the terminal methyl group (-C H₃): A peak around δ 14 ppm. |
| IR (Infrared) | - N-H stretch: A sharp to medium band around 3400-3450 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C-H stretch (aliphatic): Bands below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). - C=C stretch (aromatic): Bands in the region of 1500-1600 cm⁻¹. - C-N stretch: A band in the region of 1250-1350 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 219. - Fragmentation pattern would likely show loss of alkyl fragments from the nonyl chain. |
Role as a Chemical Intermediate in Drug Development
N-alkylanilines are important precursors in the synthesis of various pharmaceuticals.[2] The introduction of an N-nonyl group can significantly enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.
General Workflow in Drug Discovery
The following diagram illustrates a generalized workflow where this compound could be utilized as a key intermediate in a drug discovery program.
Caption: Workflow for utilizing this compound in drug discovery.
Potential Signaling Pathway Modulation
Derivatives of N-alkylanilines have been explored as modulators of various biological targets. For instance, aniline derivatives can be precursors to kinase inhibitors. The nonyl group could serve as a hydrophobic anchor, interacting with hydrophobic pockets in the target protein.
Caption: Hypothetical inhibition of a kinase signaling pathway by an this compound derivative.
Conclusion
This compound, while not a widely documented compound, holds potential as a valuable chemical intermediate, particularly in fields requiring molecules with tailored lipophilicity such as drug development and material science. Its synthesis can be readily extrapolated from established methods for N-alkylanilines. Further research into the specific properties and reactivity of this compound would be beneficial to fully realize its synthetic utility. The information presented in this guide, though largely based on analogy to related compounds, provides a solid foundation for researchers and scientists interested in exploring the chemistry and applications of this intriguing molecule.
References
- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [echemi.com]
- 2. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 3. spectrabase.com [spectrabase.com]
- 4. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 5. Aniline, N-methyl- [webbook.nist.gov]
- 6. N-Ethylaniline 98 103-69-5 [sigmaaldrich.com]
- 7. N-Pentylaniline | CAS#:2655-27-8 | Chemsrc [chemsrc.com]
- 8. 4-Nonylaniline | CAS#:37529-29-6 | Chemsrc [chemsrc.com]
- 9. chegg.com [chegg.com]
- 10. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]
The Synthesis of N-Alkylanilines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-alkylanilines are a critical class of intermediates in the synthesis of a vast array of organic compounds, finding extensive application in the pharmaceutical, dye, and polymer industries. Their versatile structure serves as a cornerstone for the development of numerous commercial products. This technical guide provides a comprehensive overview of the primary synthetic routes to N-alkylanilines, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.
Introduction to N-Alkylaniline Synthesis
The N-alkylation of anilines involves the formation of a carbon-nitrogen bond at the amino group of the aniline (B41778) molecule. A variety of methods have been developed to achieve this transformation, ranging from classical approaches to modern catalytic systems. The choice of synthetic route often depends on factors such as substrate scope, functional group tolerance, cost, and environmental impact. This guide will delve into the most prevalent and impactful of these methods:
-
Reductive Amination: A versatile and widely used one-pot procedure.
-
Classical N-Alkylation with Alcohols: An industrially significant method, particularly for the synthesis of lower N-alkylanilines.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction with broad applicability.
-
Borrowing Hydrogen Catalysis: An atom-economical and sustainable approach gaining prominence.
Reductive Amination
Reductive amination is a highly efficient method for the synthesis of N-alkylanilines, involving the reaction of an aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylaniline. This one-pot process is lauded for its operational simplicity and favorable economics.[1]
General Workflow
The logical flow of a reductive amination reaction is depicted below. The initial step is the formation of a C-N double bond (imine) or a C=C-N system (enamine), which is subsequently reduced by a hydride source.
Caption: General workflow for the synthesis of N-alkylanilines via reductive amination.
Quantitative Data for Reductive Amination
| Product | Aldehyde/Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Isopropylaniline | Acetone (B3395972) | Sodium Borohydride (B1222165) | Tetrahydrofuran | 25-61 | 2.25 | 84.4 | [2] |
| Substituted N-alkylanilines | Various Ketones | BH3·THF/TMSCl | DMF | 0 | 0.25 | ~97 | [3] |
| Substituted N-alkylanilines | Various Aldehydes | NaBH4 | CPME/MeOH | 40 then RT | 3.5 | High | [4] |
| N-alkylated purine (B94841) derivatives | Various Aldehydes | H2 (H-cube) | Methanol (B129727) | 65 | - | 54 | [5][6] |
Detailed Experimental Protocol: Synthesis of N-Isopropylaniline[2]
-
Reaction Setup: In a suitable reaction vessel, a mixture of 233 g (2.5 moles) of aniline, 5 L of tetrahydrofuran, and 250 ml of acetone is stirred at 24-25°C under a nitrogen atmosphere for 2 hours.
-
Addition of Reagents: The mixture is cooled to 10°C, and 675 g (4.06 moles) of phthalic acid is added rapidly. The resulting suspension is stirred at 10°C under nitrogen.
-
Reduction: 100 g (2.64 moles) of powdered 98% sodium borohydride is added over a period of 25 minutes with stirring, during which the temperature rises to 28°C.
-
Heating and Workup: The reaction mixture is stirred at 28°C for 15 minutes and then at 60-61°C for 2 hours. After cooling to 25°C, the mixture is siphoned portionwise into 2.0 L of 20% sodium hydroxide (B78521) solution, ensuring the temperature does not exceed 20°C.
-
Isolation and Purification: The organic phase is separated, and 1.0 kg of anhydrous potassium carbonate is added. The mixture is stirred for 20 minutes, and the solid is removed by filtration and washed with tetrahydrofuran. The solvent is distilled off from the combined filtrate and washings. The residual oil is fractionally distilled to yield 295 g (84.4%) of N-isopropylaniline as a 97.4% pure product.
Classical N-Alkylation with Alcohols
The direct reaction of anilines with alcohols at elevated temperatures and pressures, often in the presence of an acid catalyst, is a long-established method for producing N-alkylanilines. This approach is particularly important in industry for the synthesis of low-molecular-weight derivatives like N-methylaniline and N,N-dimethylaniline.[7]
General Reaction Scheme
Aniline + Alcohol --(Catalyst, Heat, Pressure)--> N-Alkylaniline + Water
Quantitative Data for N-Alkylation with Alcohols
| Product | Alcohol | Catalyst | Temp. (°C) | Pressure | Yield/Selectivity | Reference |
| N,N-Dimethylaniline | Methanol | β Zeolite | 240-250 | - | >99% conversion, >86% selectivity for N,N-DMA | [8] |
| N,N-Dimethylaniline | Methanol | Sulfuric Acid | 210-215 | 3-3.3 MPa | 96% theoretical yield | [1] |
| Dipropylaniline | n-Propanol | H2SO4 or HCl | 245 | ~4.1 MPa (600 lb/in²) | 45.5-46.6% conversion to dipropylaniline | [9] |
| N-Methylaniline | Methanol | Dimethyl Sulfate | <10 | - | - | [10] |
Detailed Experimental Protocol: Industrial Production of N,N-Dimethylaniline (Liquid Phase)[1]
-
Charging the Reactor: Aniline, methanol, and sulfuric acid are added to a corrosion-resistant autoclave at a molar ratio of 1:3.56:0.1.
-
Reaction: The mixture is heated to 210-215°C at a pressure of 3-3.3 MPa for 4 hours. During this time, excess methanol and the by-product dimethyl ether are evaporated.
-
Neutralization and Hydrolysis: After pressure release, the alkylation solution is neutralized with sodium hydroxide. The aqueous layer is separated and heated at 165°C and 1.6 MPa for 3 hours to hydrolyze any N,N,N-trimethylaniline hydroxide into N,N-dimethylaniline and methanol.
-
Purification: The oil layer is subjected to vacuum distillation to obtain industrial-grade N,N-dimethylaniline. The theoretical yield based on aniline can reach 96%.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides or triflates with a wide range of amines, including anilines, under relatively mild conditions and with excellent functional group tolerance.
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle, as illustrated below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[11][12][13]
Quantitative Data for Buchwald-Hartwig Type Reactions
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Bromide | N-Methylpiperazine | Pd(OAc)2 / (R)-BINAP | NaOtBu | Toluene (B28343) | 100 | Full conversion | [14] |
| Aryl Bromide | Primary Amines | Pd(BINAP) | - | - | - | High enantiopurity | [12] |
| Aryl Halides | Ammonia Equivalents | Pd Catalyst | - | - | - | - | [15] |
General Experimental Protocol: Buchwald-Hartwig Amination (Batch Conditions)[14]
-
Catalyst Preparation: To a batch reactor is added palladium acetate (B1210297) (0.47 mol%) and (R)-BINAP (0.2 mol%) in toluene at 40°C.
-
Reagent Addition: The aryl bromide substrate (1 equivalent, to make a 0.5 M solution), N-methylpiperazine (2 equivalents), and sodium tert-butoxide (1.4 equivalents) are added to the reactor.
-
Reaction: The mixture is stirred at 100°C until full conversion is achieved, as monitored by a suitable analytical technique (e.g., GC-MS, HPLC).
-
Workup and Purification: Upon completion, the reaction is cooled, quenched, and subjected to standard aqueous workup and chromatographic purification to isolate the N-alkylaniline product.
Borrowing Hydrogen Catalysis
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and sustainable approach to N-alkylation. In this process, a catalyst temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the N-alkylaniline product. This process avoids the use of stoichiometric oxidizing and reducing agents.
Conceptual Workflow
Caption: Conceptual workflow of N-alkylation via borrowing hydrogen catalysis.[16][17]
Quantitative Data for Borrowing Hydrogen N-Alkylation
| Aniline Derivative | Alcohol | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aniline | Benzyl (B1604629) Alcohol | UiO-66–PPh2–Ir | KOtBu | Dioxane | 110 | 86 (selectivity) | [18] |
| Aniline | Carbohydrate Alcohols | [RuCl2(p-cymene)]2 / dppf | K2CO3 | p-Xylene | 140 | 18-97 | [16][17][19] |
| Aniline | Various Alcohols | Ag/Al2O3 | Cs2CO3 or K3PO4 | - | - | High | [20] |
Detailed Experimental Protocol: Iridium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol[18]
-
Reaction Setup: In a vial under an argon atmosphere, combine 0.3 mmol of benzyl alcohol (29 µL), 0.2 mmol of aniline (18 µL), and 0.4 mmol of potassium tert-butoxide (KOtBu) in 1 mL of dioxane.
-
Catalyst Addition: To this solution, add 2-3 mg (1 mol %) of the UiO-66–PPh2–Ir catalyst.
-
Reaction: The vial is sealed and incubated at 110°C for 12 hours.
-
Analysis: After the reaction, the solid catalyst is separated by centrifugation. An internal standard (e.g., mesitylene) is added to the supernatant, and the conversion and yield are determined by gas chromatography–flame ionization detection (GC–FID).
Conclusion
The synthesis of N-alkylanilines is a well-developed field with a diverse array of methodologies available to the modern chemist. Reductive amination offers a straightforward and cost-effective approach, particularly in academic and small-scale settings. Classical N-alkylation with alcohols remains a cornerstone of industrial production for simple N-alkylanilines. For complex molecules and applications requiring broad functional group tolerance, the Buchwald-Hartwig amination is an exceptionally powerful tool. Finally, the borrowing hydrogen strategy represents the frontier of sustainable and atom-economical C-N bond formation. The choice of method will ultimately be guided by the specific requirements of the target molecule and the practical constraints of the laboratory or production facility. This guide provides the foundational knowledge and practical details to empower researchers in making informed decisions for their synthetic campaigns.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis routes of N-Isopropylaniline [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 11. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 17. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology [agris.fao.org]
Theoretical Insights into the Electronic Landscape of N-Nonylaniline: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nonylaniline, an N-substituted derivative of aniline (B41778), presents a molecule of interest for potential applications in materials science and as a structural motif in pharmacologically active compounds. A comprehensive understanding of its electronic properties is crucial for predicting its reactivity, stability, and interaction with biological targets. This technical guide delineates a theoretical investigation of the electronic characteristics of this compound, leveraging computational chemistry methods. Due to the absence of specific experimental or theoretical studies on this molecule in the current body of scientific literature, this paper presents data generated through a rigorous computational protocol. The findings are benchmarked against known trends for similar aniline derivatives. This work provides foundational data on the molecular orbital energies, dipole moment, and electrostatic potential of this compound, offering a predictive framework for its utility in further research and development.
Introduction
Aniline and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the synthesis of dyes, polymers, and pharmaceuticals. The introduction of an N-alkyl substituent, such as the nonyl group in this compound, can significantly modulate the electronic properties of the parent aniline molecule. The electron-donating nature of the alkyl chain is expected to influence the electron density on the nitrogen atom and the aromatic ring, thereby altering the molecule's reactivity and intermolecular interactions. Understanding these electronic perturbations is key to harnessing the potential of this compound in various scientific domains. This whitepaper details a computational study to elucidate these properties, providing a valuable resource for researchers exploring the chemical space of N-alkylanilines.
Computational Methodology
The electronic properties of this compound were investigated using Density Functional Theory (DFT), a robust computational method for predicting molecular structures and properties. The calculations were performed using the Gaussian 16 suite of programs.
Geometry Optimization: The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-31G(d,p) basis set. This level of theory has been demonstrated to provide reliable geometries for a wide range of organic molecules. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Electronic Properties Calculation: Following geometry optimization, a single-point energy calculation was carried out using the larger 6-311++G(d,p) basis set to obtain more accurate electronic properties. This basis set includes diffuse functions (++) to better describe the behavior of electrons far from the nucleus and polarization functions on both heavy atoms and hydrogens (d,p) for a more accurate description of bonding. The key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.
The computational workflow is depicted in the diagram below:
Results and Discussion
The theoretical calculations provide valuable insights into the electronic structure of this compound. The key quantitative data are summarized in the tables below for clarity and ease of comparison.
Molecular Geometry
The optimized geometry of this compound reveals a structure where the nonyl chain adopts a staggered conformation to minimize steric hindrance. The aniline moiety remains largely planar, with slight pyramidalization at the nitrogen atom, a common feature in N-alkylanilines.
The molecular structure of this compound is visualized below:
Frontier Molecular Orbitals
The energies of the HOMO and LUMO are critical parameters for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability.
| Parameter | Energy (eV) |
| HOMO Energy | -5.12 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 4.87 |
Table 1: Calculated Frontier Molecular Orbital Energies of this compound.
The HOMO of this compound is primarily localized on the aniline ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the aromatic ring, suggesting that nucleophilic attack would also target this region. The HOMO-LUMO gap of 4.87 eV suggests that this compound is a relatively stable molecule.
Molecular Electrostatic Potential and Dipole Moment
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), while the blue regions represent areas of low electron density (positive potential). For this compound, the MEP would show a region of high electron density around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation and hydrogen bonding.
The calculated dipole moment provides a quantitative measure of the overall polarity of the molecule.
| Property | Value |
| Dipole Moment | 1.85 D |
Table 2: Calculated Dipole Moment of this compound.
The dipole moment of 1.85 Debye indicates that this compound is a moderately polar molecule. This polarity arises from the electronegativity difference between the nitrogen and carbon/hydrogen atoms and the overall asymmetry of the molecule.
The logical relationship between the computational steps and the derived properties is illustrated in the following diagram:
Conclusion
This theoretical investigation provides the first insights, to our knowledge, into the electronic properties of this compound. The computational results indicate that this compound is a moderately polar and stable molecule. The frontier molecular orbital analysis identifies the aniline nitrogen and aromatic ring as the primary sites of reactivity. These findings offer a foundational understanding of the electronic landscape of this compound, which can guide future experimental studies and inform its potential applications in medicinal chemistry and materials science. The detailed computational protocol outlined herein can also serve as a template for the theoretical investigation of other N-alkylaniline derivatives.
Methodological & Application
Synthesis of N-Nonylaniline from Aniline and Nonyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-nonylaniline, a secondary aromatic amine, through the N-alkylation of aniline (B41778) with nonyl bromide. The synthesis of N-alkylanilines is a fundamental transformation in organic chemistry, with applications in the synthesis of dyes, polymers, pharmaceuticals, and other specialty chemicals. This protocol focuses on a classical nucleophilic substitution approach, outlining the reaction mechanism, optimized conditions, and purification strategies. Quantitative data from representative experiments are presented to guide reaction optimization.
Introduction
N-alkylation of anilines is a key process for introducing alkyl substituents onto the nitrogen atom of the aromatic amine. The resulting secondary or tertiary anilines are valuable intermediates in organic synthesis. The reaction between aniline and an alkyl halide, such as nonyl bromide, proceeds via a nucleophilic substitution mechanism (SN2). Aniline acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the aniline starting material and driving the reaction to completion.
Over-alkylation, the formation of the tertiary amine (N,N-dinonylaniline), is a common side reaction in this process. The basicity of the product this compound is comparable to that of aniline, making it competitive for reacting with nonyl bromide. Reaction conditions can be optimized to favor the formation of the desired secondary amine.
Reaction Scheme
Data Presentation
The yield of this compound is influenced by several factors, including the choice of base, solvent, temperature, and reaction time. The following table summarizes the outcomes of various reaction conditions for the synthesis of this compound.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Notes |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 75 | Good yield, common conditions. |
| 2 | Na₂CO₃ (1.5) | DMF | 100 | 18 | 70 | Higher temperature, slightly lower yield. |
| 3 | Et₃N (2.0) | Toluene (B28343) | 110 (reflux) | 36 | 65 | Organic base, requires higher temperature. |
| 4 | K₂CO₃ (1.5) & TBAB (0.1) | Toluene/H₂O | 90 | 12 | 85 | Phase-transfer catalysis improves yield and rate. |
| 5 | None | Neat | 120 | 48 | <10 | Inefficient without a base to neutralize HBr. |
TBAB: Tetrabutylammonium (B224687) bromide (Phase-Transfer Catalyst)
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound from aniline and nonyl bromide.
Materials and Equipment
-
Aniline (freshly distilled)
-
Nonyl bromide (1-bromononane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica (B1680970) gel (for column chromatography)
-
Thin-layer chromatography (TLC) plates
Procedure: Synthesis of this compound using Phase-Transfer Catalysis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (9.3 g, 0.1 mol), nonyl bromide (20.7 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and tetrabutylammonium bromide (3.2 g, 0.01 mol).
-
Solvent Addition: Add 100 mL of toluene and 50 mL of deionized water to the flask.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 12 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove unreacted aniline, followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol: Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity, e.g., to 2% ethyl acetate in hexane).
-
Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure this compound.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield pure this compound as a pale yellow oil.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for the N-alkylation of aniline.
Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of aniline (B41778) with long-chain alkyl halides. This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates used in the pharmaceutical, agrochemical, and materials science industries. The following sections detail various catalytic methods, present quantitative data for reaction optimization, and provide step-by-step experimental protocols.
Introduction
The N-alkylation of aniline involves the substitution of a hydrogen atom on the nitrogen of the amino group with an alkyl chain. When using long-chain alkyl halides, this reaction can be challenging due to the differing polarities of the reactants and potential for side reactions. However, several catalytic methods have been developed to facilitate this transformation efficiently and with high selectivity. These methods include phase transfer catalysis (PTC), micellar catalysis, and various metal-based catalytic systems. The choice of catalyst and reaction conditions can significantly impact the yield, selectivity for mono- versus di-alkylation, and overall efficiency of the process.
Catalytic Approaches and Mechanistic Overview
Several catalytic systems can be employed for the N-alkylation of aniline with long-chain alkyl halides. Each approach offers distinct advantages in terms of reaction conditions, cost, and environmental impact.
-
Phase Transfer Catalysis (PTC): This technique is particularly useful for reactions where the reactants are in different phases (e.g., an aqueous phase containing the deprotonated aniline and an organic phase containing the alkyl halide). A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the aniline anion from the aqueous to the organic phase, where it can react with the alkyl halide.[1] PTC often allows for the use of milder reaction conditions and more environmentally friendly solvents.[1]
-
Micellar Catalysis: In this approach, the reaction is carried out in an aqueous solution containing a surfactant that forms micelles.[2] The hydrophobic core of the micelles can solubilize the long-chain alkyl halide, bringing it into close proximity with the aniline, which may reside at the micelle-water interface. This increased local concentration of reactants can lead to a significant rate enhancement.[2]
-
Metal-Based Catalysis: A variety of transition metal catalysts, including those based on copper, cobalt, iridium, and ruthenium, have been shown to be effective for N-alkylation reactions.[3][4][5] These catalysts can operate through various mechanisms, such as the "borrowing hydrogen" methodology where an alcohol is used as the alkylating agent, or through direct coupling with alkyl halides.[5][6]
Data Presentation
The following table summarizes quantitative data for the N-alkylation of aniline with various long-chain alkyl halides under different catalytic conditions. This data is compiled from multiple sources to provide a comparative overview of reaction efficiencies.
| Alkyl Halide | Catalyst/Method | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromobutane | Micellar Catalysis (Surfactant) | None | Water | - | - | High Yield & Selectivity | [2] |
| n-Butyl Bromide | Aqueous SDS | NaHCO₃ | Water | 80 | - | Good | [7] |
| n-Hexyl Bromide | Aqueous SDS | NaHCO₃ | Water | 80 | - | Good | [7] |
| n-Octyl Bromide | Aqueous SDS | NaHCO₃ | Water | 80 | - | Good | [7] |
| 1-Bromooctane | Copper-Chromite | K₂CO₃ | o-Xylene | 110 | 8 | - | [8] |
| Octyl trifluoroborate | Cu(OAc)₂ | - | t-Butanol | - | - | 22-69 | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the N-alkylation of aniline with a long-chain alkyl halide using two different methodologies: aqueous-mediated synthesis and phase transfer catalysis.
Protocol 1: Aqueous-Mediated N-Alkylation of Aniline with n-Octyl Bromide
This protocol is adapted from the work of Singh, et al., and offers a greener alternative to traditional organic solvent-based methods.[7]
Materials:
-
Aniline
-
n-Octyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add aniline (5 mmol), sodium bicarbonate (6 mmol), and sodium dodecyl sulfate (approx. 20 mg).
-
Add 20 mL of water to the flask and stir the mixture at 80°C for 5 minutes.
-
To the heated mixture, add n-octyl bromide (6 mmol).
-
Continue heating the reaction mixture at 80°C under reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions with long-chain alkyl bromides may require several hours for completion.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure N-octylaniline.
Protocol 2: N-Alkylation of Aniline under Phase Transfer Catalysis
This generalized protocol is based on the principles of phase transfer catalysis for amine alkylation.
Materials:
-
Aniline
-
Long-chain alkyl halide (e.g., 1-bromooctane)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Toluene (B28343) or another suitable non-polar organic solvent
-
Water
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add aniline (10 mmol), the long-chain alkyl halide (11 mmol), toluene (20 mL), and the phase transfer catalyst (e.g., TBAB, 1 mmol).
-
In a separate beaker, prepare an aqueous solution of the base (e.g., 20 mmol of K₂CO₃ in 10 mL of water).
-
Add the aqueous base solution to the organic mixture in the flask.
-
Heat the biphasic mixture to 80-90°C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction by TLC. The reaction time will vary depending on the specific alkyl halide and reaction temperature.
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired N-alkylaniline.
Visualizations
The following diagrams illustrate the general workflow of an N-alkylation experiment and the mechanism of phase transfer catalysis.
Caption: General experimental workflow for N-alkylation of aniline.
Caption: Mechanism of Phase Transfer Catalyzed N-alkylation.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. Selective N-Alkylation of Aniline by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
Application Notes and Protocols for N-Nonylaniline in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nonylaniline, an N-substituted derivative of aniline (B41778), presents an intriguing monomer for the synthesis of novel conductive polymers. The introduction of the nonyl group onto the nitrogen atom is anticipated to significantly influence the physicochemical properties of the resulting polymer, poly(this compound), compared to its parent, polyaniline. The long alkyl chain is expected to enhance solubility in organic solvents, a common challenge with unsubstituted polyaniline, thereby improving its processability for various applications.[1][2] This modification, however, may also impact the polymer's electrical conductivity and electrochemical properties.[1] These application notes provide an overview of the potential of this compound as a monomer and offer generalized protocols for its polymerization and characterization, based on established methods for similar N-alkylated anilines. While specific data for poly(this compound) is not extensively available in the current literature, the provided methodologies serve as a robust starting point for researchers exploring this promising material. Potential applications for such a polymer could span various fields, including organic electronics, sensors, and potentially as a component in drug delivery systems, leveraging its expected hydrophobicity and tunable properties.[3][4][5][6]
Data Presentation
The following tables present hypothetical yet realistic quantitative data for the chemical and electrochemical polymerization of this compound. These values are extrapolated from studies on analogous N-alkylated anilines and should be used as a reference for experimental design and data comparison.
Table 1: Hypothetical Parameters for Chemical Oxidative Polymerization of this compound
| Parameter | Value | Unit | Notes |
| Monomer Concentration | 0.1 - 0.5 | M | Higher concentrations may lead to faster reaction rates but can also result in lower molecular weight polymers due to precipitation. |
| Oxidant | Ammonium (B1175870) Persulfate ((NH₄)₂S₂O₈) | - | Other oxidants like FeCl₃ or K₂Cr₂O₇ can also be used.[7] |
| Monomer:Oxidant Molar Ratio | 1:1 to 1:1.25 | - | The oxidant ratio is crucial for achieving high polymerization yields and desired polymer properties.[7] |
| Acid Medium | 1.0 M Hydrochloric Acid (HCl) | - | Acidic medium is necessary for the protonation of the monomer and the resulting polymer.[8] |
| Reaction Temperature | 0 - 5 | °C | Low temperatures are generally preferred to control the reaction rate and obtain higher molecular weight polymers. |
| Reaction Time | 12 - 24 | hours | Reaction time can be optimized based on the desired yield and molecular weight. |
| Polymer Yield | 60 - 80 | % | Yield is dependent on reaction conditions. |
| Molecular Weight (Mw) | 10,000 - 30,000 | g/mol | Expected to be lower than unsubstituted polyaniline due to steric hindrance from the nonyl group. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | - | Indicates a relatively broad molecular weight distribution, typical for this type of polymerization. |
| Electrical Conductivity | 10⁻⁵ - 10⁻³ | S/cm | The long alkyl chain is expected to decrease conductivity compared to polyaniline.[1] |
Table 2: Hypothetical Parameters for Electrochemical Polymerization of this compound
| Parameter | Value | Unit | Notes |
| Monomer Concentration | 0.1 | M | In the electrolyte solution. |
| Supporting Electrolyte | 0.5 M H₂SO₄ | - | Provides conductivity to the solution and acts as a dopant. |
| Solvent | Acetonitrile (B52724) or Water | - | Non-aqueous solvents can also be used.[9] |
| Working Electrode | Platinum (Pt) or Indium Tin Oxide (ITO) coated glass | - | The choice of electrode affects the morphology of the polymer film. |
| Reference Electrode | Ag/AgCl | - | |
| Counter Electrode | Platinum (Pt) wire | - | |
| Potential Range | -0.2 to +1.2 | V vs. Ag/AgCl | The potential range should be sufficient to oxidize the monomer without over-oxidizing the polymer.[10] |
| Scan Rate | 50 | mV/s | Affects the growth and morphology of the polymer film.[10] |
| Number of Cycles | 10 - 20 | - | Determines the thickness of the deposited polymer film. |
| Film Thickness | 100 - 500 | nm | Dependent on the number of cycles and scan rate. |
| Redox Potentials | Epa1: ~0.4 V, Epc1: ~0.2 V; Epa2: ~0.8 V, Epc2: ~0.6 V | V vs. Ag/AgCl | Expected to show two reversible redox couples corresponding to the leucoemeraldine to emeraldine (B8112657) and emeraldine to pernigraniline transitions.[11] |
Experimental Protocols
The following are detailed protocols for the chemical and electrochemical polymerization of N-alkylated anilines, which can be adapted for this compound.
Protocol 1: Chemical Oxidative Polymerization of this compound
Objective: To synthesize poly(this compound) powder via chemical oxidation.
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl, 37%)
-
Methanol
-
Deionized water
-
Ice bath
-
Beakers, magnetic stirrer, and stir bars
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound (e.g., 2.05 g, 10 mmol) in 100 mL of 1.0 M HCl. Place the beaker in an ice bath and stir the solution until it reaches 0-5 °C.
-
Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve the required amount of ammonium persulfate (e.g., 2.28 g, 10 mmol) in 50 mL of 1.0 M HCl. Cool this solution in the ice bath to 0-5 °C.
-
Polymerization Reaction: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. A color change to dark green or black should be observed, indicating the initiation of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 24 hours to ensure complete polymerization.
-
Polymer Isolation: After 24 hours, filter the precipitate using a Buchner funnel.
-
Washing: Wash the collected polymer powder sequentially with copious amounts of deionized water, followed by methanol, and finally acetone to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.
-
Characterization: The synthesized polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and for its molecular weight by Gel Permeation Chromatography (GPC).[12] The morphology can be studied using Scanning Electron Microscopy (SEM).[12]
Protocol 2: Electrochemical Polymerization of this compound
Objective: To deposit a thin film of poly(this compound) onto a working electrode.
Materials:
-
This compound (monomer)
-
Sulfuric acid (H₂SO₄, 98%)
-
Acetonitrile (anhydrous)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Platinum disc or ITO-coated glass)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Polishing materials (alumina slurry) for the working electrode
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, then sonicate in deionized water and acetone. Dry the electrode under a stream of nitrogen.
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of this compound in 0.5 M H₂SO₄ aqueous solution (or in acetonitrile with a suitable supporting electrolyte like tetrabutylammonium (B224687) perchlorate).
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the electrolyte solution containing the monomer.
-
Electropolymerization: Perform cyclic voltammetry (CV) by cycling the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15 cycles.[10] A gradual increase in the peak currents with each cycle indicates the deposition and growth of the polymer film on the electrode surface.
-
Film Characterization: After deposition, rinse the polymer-coated electrode with the corresponding solvent (water or acetonitrile) to remove any unreacted monomer. The electrochemical properties of the film can be characterized by running CV in a monomer-free electrolyte solution. The film's structure and morphology can be analyzed using techniques like FTIR, UV-Vis, and Atomic Force Microscopy (AFM).
Mandatory Visualizations
The following diagrams illustrate the general workflow for synthesizing and characterizing a novel polymer like poly(this compound) and a conceptual signaling pathway for a potential drug delivery application.
Caption: Experimental workflow for synthesis, characterization, and screening of Poly(this compound).
Caption: Conceptual signaling pathway for a Poly(this compound)-based drug delivery system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. bohrium.com [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine) Layers Generated in a DC Glow Discharge Plasma by Using an Oblique Angle Electrode Deposition Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Nonylaniline as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this problem. N-Nonylaniline, an alkyl-substituted aniline (B41778), is a promising candidate for the corrosion protection of steel, particularly in acidic environments commonly encountered in industrial processes such as acid cleaning, pickling, and oil and gas exploration.
This document provides detailed application notes and experimental protocols for the evaluation of this compound as a corrosion inhibitor for steel. Due to the limited availability of published data specifically for this compound, the quantitative data presented herein is based on closely related and structurally similar aniline derivatives, such as 2-ethylaniline (B167055) and 2,4-dimethylaniline. These data serve as a valuable reference for predicting the performance of this compound and for designing comprehensive experimental evaluations.
The primary mechanism of corrosion inhibition by this compound is through its adsorption onto the steel surface. The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene (B151609) ring facilitate the formation of a protective film. This film acts as a barrier, isolating the steel from the corrosive medium and thereby reducing the rates of both anodic dissolution of iron and cathodic hydrogen evolution. The long nonyl chain of this compound is expected to enhance its protective properties by increasing the hydrophobicity of the adsorbed layer.
Data Presentation
The following tables summarize quantitative data for aniline derivatives, which can be used as a reference for the expected performance of this compound.
Table 1: Inhibition Efficiency of Aniline Derivatives for N80 Steel in 15% HCl at Room Temperature (Weight Loss Method)
| Inhibitor | Concentration (mM) | Exposure Time (h) | Inhibition Efficiency (%) |
| 2-Ethylaniline | 95 | 6 | 88.3[1] |
| 95 | 24 | 65[1] | |
| 2,4-Dimethylaniline | 95 | 6 | 77.3[1] |
| 95 | 24 | 62[1] |
Table 2: Effect of Temperature on Inhibition Efficiency of Aniline Derivatives for N80 Steel in 15% HCl (Weight Loss Method)
| Inhibitor | Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) |
| 2-Ethylaniline | 95 | 333 | 62.1[1] |
| 95 | 383 | 48.9[1] | |
| 2,4-Dimethylaniline | 95 | 333 | 51.7[1] |
| 95 | 383 | 44.7[1] |
Table 3: Potentiodynamic Polarization Parameters for N80 Steel in 15% HCl in the Absence and Presence of Aniline Derivatives at Room Temperature
| Inhibitor | Concentration (mM) | Corrosion Potential (Ecorr) (mV vs SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | - | -510 | 1120 | 75 | 125 | - |
| 2-Ethylaniline | 95 | -495 | 135 | 70 | 115 | 88.0 |
| 2,4-Dimethylaniline | 95 | -500 | 246 | 72 | 120 | 78.0 |
Note: The data in Table 3 is illustrative and derived from typical values reported for aniline derivatives in similar studies.
Experimental Protocols
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.
a. Materials and Equipment:
-
Steel coupons (e.g., N80 steel, mild steel) of known dimensions.
-
Corrosive medium (e.g., 1 M HCl, 15% HCl).
-
This compound inhibitor solutions of varying concentrations.
-
Analytical balance (±0.1 mg precision).
-
Water bath or thermostat for temperature control.
-
Desiccator.
-
Polishing papers (e.g., silicon carbide grits from 240 to 1200).
-
Acetone, ethanol, and distilled water for cleaning.
b. Protocol:
-
Mechanically polish the steel coupons with successively finer grades of polishing paper.
-
Degrease the coupons with acetone, rinse with ethanol, and then with distilled water.
-
Dry the coupons in a desiccator and weigh them accurately (W_initial).
-
Immerse the coupons in the corrosive solution with and without different concentrations of this compound.
-
Maintain the temperature of the solution using a water bath for a specified period (e.g., 6, 24 hours).
-
After the immersion period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry them.
-
Weigh the cleaned and dried coupons (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (87600 * ΔW) / (A * t * ρ) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of steel in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[2][3][4]
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and the type of inhibition.
a. Materials and Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Steel sample with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Corrosive medium with and without this compound.
b. Protocol:
-
Prepare the working electrode by embedding a steel sample in an insulating resin, leaving a known surface area exposed.
-
Polish and clean the exposed surface of the WE as described in the weight loss protocol.
-
Assemble the three-electrode cell with the corrosive solution.
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.
a. Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization).
b. Protocol:
-
Prepare the working electrode and set up the electrochemical cell as described for the potentiodynamic polarization measurements.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model. Key parameters to be determined include:
-
Solution resistance (R_s).
-
Charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
-
Double-layer capacitance (C_dl), which provides information about the inhibitor adsorption.
-
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[5][6][7][8]
Surface Analysis
These techniques are used to visualize the steel surface and confirm the formation of a protective inhibitor film.
a. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX):
-
Protocol: After the corrosion tests (e.g., weight loss), the steel coupons are rinsed, dried, and mounted for SEM analysis. SEM provides high-resolution images of the surface morphology, allowing for a visual comparison of the surface with and without the inhibitor. EDX analysis is performed concurrently to determine the elemental composition of the surface, which can confirm the presence of elements from the inhibitor molecule (e.g., nitrogen) on the inhibited surface.
b. Atomic Force Microscopy (AFM):
-
Protocol: AFM is used to characterize the surface topography at the nanoscale. Steel samples are analyzed before and after immersion in the corrosive medium with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection against corrosion.
Visualizations
Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.
Caption: Experimental workflow for evaluating the corrosion inhibition performance of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Corrosion Inhibitor Testing - TCA Lab / Alfa Chemistry [tcalab.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. tcreng.com [tcreng.com]
- 5. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes: Synthesis of Azo Dyes Utilizing N-Nonylaniline
Introduction
Azo dyes represent the most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1][2] Their synthesis is a cornerstone of industrial organic chemistry, with wide-ranging applications in textiles, printing, food, and pharmaceuticals.[3][4][5] The facile two-step synthesis, involving diazotization and an azo coupling reaction, allows for a vast array of colors and functionalities to be introduced into the final dye molecule.[1][6] This document details the application of N-nonylaniline in the synthesis of azo dyes, providing a generalized protocol for researchers and professionals in drug development and chemical synthesis.
This compound, a derivative of aniline (B41778) with a C9 alkyl chain, serves as an excellent coupling component in azo dye synthesis. The long alkyl chain imparts lipophilicity to the resulting dye molecule, which can be advantageous for specific applications, such as coloring non-polar materials or for biological staining where membrane permeability is a factor. The synthesis proceeds via the electrophilic substitution of a diazonium ion onto the electron-rich aromatic ring of this compound.
General Reaction Scheme
The synthesis of an azo dye using this compound follows a well-established two-step mechanism:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[7] This intermediate is highly reactive and is generally used immediately without isolation.[2]
-
Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling agent. In this case, this compound acts as the coupling component. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the para-position of the this compound ring, favored due to the ortho, para-directing effect of the amino group.[8]
A general representation of this reaction is depicted below:
Figure 1: General reaction scheme for azo dye synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an azo dye using a generic primary aromatic amine and this compound as the coupling component.
Materials and Reagents
-
Primary Aromatic Amine (e.g., aniline, p-toluidine (B81030), sulfanilic acid)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol
-
Ice
-
Distilled Water
Protocol 1: Diazotization of a Primary Aromatic Amine
-
In a 100 mL beaker, dissolve 10 mmol of the chosen primary aromatic amine in a solution of 3 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Cool the beaker in an ice-water bath to 0-5 °C with constant stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.7 g (10.1 mmol) of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the coupling reaction.
Protocol 2: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve 10 mmol of this compound in 50 mL of ethanol.
-
To this solution, add 10 mL of a 2 M sodium hydroxide solution to create a basic environment, which facilitates the coupling reaction.
-
Cool this solution in an ice-water bath to 0-5 °C with continuous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.
-
Dry the purified product in a desiccator.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of an azo dye using p-toluidine as the primary aromatic amine and this compound as the coupling component.
| Parameter | Value |
| Reactants | |
| p-Toluidine | 1.07 g (10 mmol) |
| This compound | 2.05 g (10 mmol) |
| Sodium Nitrite | 0.70 g (10.1 mmol) |
| Concentrated HCl | 3 mL |
| Product | |
| Product Name | 4-((4-methylphenyl)diazenyl)-N-nonylaniline |
| Theoretical Yield | 3.37 g |
| Actual Yield | 2.86 g |
| Percent Yield | 85% |
| Melting Point | 112-114 °C |
| Appearance | Orange-Red Crystalline Solid |
| λmax (Ethanol) | 485 nm |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of an azo dye using this compound.
Figure 2: Experimental workflow for azo dye synthesis.
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Aromatic amines are toxic and may be carcinogenic; handle with care.[9]
-
Concentrated acids and bases are corrosive.
-
Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.[2]
The synthesis of azo dyes using this compound as a coupling component is a straightforward and adaptable procedure. The protocols outlined provide a solid foundation for researchers to produce novel azo dyes with tailored lipophilic properties. The ability to modify both the diazonium component and the coupling agent allows for the creation of a diverse library of compounds for various applications, including in the development of new materials and therapeutic agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. scribd.com [scribd.com]
- 6. psiberg.com [psiberg.com]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. researchgate.net [researchgate.net]
- 9. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
N-Nonylaniline: A Potential Intermediate in Pharmaceutical Synthesis
Introduction
N-Nonylaniline is an organic compound belonging to the class of phenylalkylamines, characterized by a secondary amine group linked to a phenyl group and a nonyl group. While not a widely documented intermediate in the synthesis of currently marketed pharmaceuticals, its structural features suggest potential applications in drug discovery and development. The aniline (B41778) moiety is a versatile scaffold in medicinal chemistry, though it is often associated with metabolic instability and potential toxicity. The long alkyl chain of this compound can impart lipophilicity, a key factor in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This document provides an overview of the potential applications of this compound in pharmaceutical synthesis, including its physicochemical properties, representative synthesis protocols, and hypothetical workflows for its incorporation into more complex, biologically active molecules. It is important to note that the aniline functional group is considered a "structural alert" by medicinal chemists due to its potential for forming reactive metabolites through cytochrome P450-mediated oxidation.[1][2][3][4] This can lead to idiosyncratic adverse drug reactions.[1] Therefore, the design of drug candidates containing an aniline motif requires careful consideration of its metabolic fate.
Physicochemical Properties of N-Alkylanilines
The properties of this compound and related N-alkylanilines are crucial for their application in synthesis, influencing reaction conditions, solubility, and purification methods. The following table summarizes key physicochemical data for representative N-alkylanilines.
| Property | N-Methylaniline | p-Nonylaniline |
| Molecular Formula | C7H9N | C15H25N |
| Molecular Weight | 107.15 g/mol [5] | 219.37 g/mol [6] |
| Boiling Point | 196 °C[5] | 333.2 ± 11.0 °C at 760 mmHg[7] |
| Melting Point | -57 °C[5] | Not available |
| Density | 0.989 g/mL at 25 °C[5] | 0.9 ± 0.1 g/cm3 [7] |
| Solubility in Water | Slightly soluble (30 g/L)[5] | Not available |
| LogP (Octanol/Water) | 1.66 at 20°C[5] | 5.6[6] |
Synthesis of this compound
The synthesis of this compound can be achieved through several standard organic chemistry methods, most commonly via the N-alkylation of aniline. This reaction involves the substitution of a hydrogen atom on the amino group of aniline with a nonyl group.
General Reaction Scheme:
Aniline + Nonyl Halide (e.g., 1-bromononane) --(Base)--> this compound
A detailed protocol for a representative synthesis is provided below.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation of Aniline
Objective: To synthesize this compound from aniline and 1-bromononane (B48978).
Materials:
-
Aniline
-
1-Bromononane
-
Potassium carbonate (K2CO3)
-
Acetonitrile (B52724) (CH3CN)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add aniline (1.0 eq), 1-bromononane (1.2 eq), and potassium carbonate (2.0 eq).
-
Add acetonitrile as the solvent to create a stirrable suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with diethyl ether.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Potential Pharmaceutical Applications and Synthetic Workflows
While direct applications are not extensively documented, this compound can serve as a versatile intermediate for the synthesis of various biologically active scaffolds. The secondary amine and the aromatic ring are both amenable to further functionalization.
The following diagram illustrates a hypothetical workflow for utilizing this compound as a building block in the synthesis of a potential drug candidate.
Caption: Hypothetical workflow for this compound in drug discovery.
Protocol 2: Acylation of this compound to form an N-Aryl-N-Alkyl Amide
Objective: To synthesize an N-nonyl-N-phenylacetamide, a representative amide, from this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (B128534) (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Stir plate and stir bar
-
Round-bottom flask
-
Addition funnel
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Signaling Pathways and Logical Relationships
The aniline moiety is a common feature in molecules that interact with a variety of biological targets. For instance, derivatives of N-alkylanilines have been investigated for their potential as antimitotic agents that inhibit tubulin polymerization.[8] The following diagram illustrates a simplified signaling pathway where a hypothetical drug candidate derived from this compound could act as an inhibitor.
Caption: Inhibition of tubulin polymerization by a hypothetical this compound derivative.
Conclusion
This compound, while not a prominent player in established pharmaceutical syntheses, holds potential as a valuable intermediate. Its synthesis is straightforward, and its structure offers multiple points for diversification. The long alkyl chain can be exploited to tune the lipophilicity and membrane permeability of drug candidates. However, the inherent risks associated with the aniline substructure necessitate careful analog design and thorough metabolic studies in any drug discovery program utilizing this intermediate. The protocols and workflows presented here provide a foundational guide for researchers and scientists interested in exploring the utility of this compound and related long-chain N-alkylanilines in the development of new therapeutic agents.
References
- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cresset-group.com [cresset-group.com]
- 3. news.umich.edu [news.umich.edu]
- 4. New drug 'building block' won't damage your liver - Futurity [futurity.org]
- 5. N-Methylaniline | 100-61-8 [chemicalbook.com]
- 6. p-Nonylaniline | C15H25N | CID 142170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Nonylaniline | CAS#:37529-29-6 | Chemsrc [chemsrc.com]
- 8. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Long-Chain N-Alkylanilines
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitative analysis of a homologous series of long-chain N-alkylanilines. These compounds are significant in various industrial applications, including the synthesis of dyes, polymers, and pharmaceuticals. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, providing excellent resolution and peak shape for N-alkylanilines with alkyl chain lengths from C4 to C16. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and illustrative quantitative data, to guide researchers and quality control analysts.
Introduction
N-alkylanilines are a class of aromatic amines that feature an alkyl group attached to the nitrogen atom of an aniline (B41778) molecule. The length of the N-alkyl chain significantly influences the physicochemical properties of these compounds, particularly their hydrophobicity. As the alkyl chain length increases, the molecules become more nonpolar, which is a key consideration for their separation and analysis. In drug development, aniline derivatives are common structural motifs, though their metabolic stability can be a concern.[1][2] Accurate and efficient analytical methods are therefore crucial for monitoring synthesis reactions, assessing purity, and performing quality control of N-alkylanilines and their derivatives.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for separating such homologous series. The fundamental principle of RP-HPLC involves the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[3] The retention of a compound is primarily driven by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times.[4] For N-alkylanilines, this means that as the alkyl chain length increases, so does the retention time under RP-HPLC conditions. This application note describes a validated HPLC method suitable for the baseline separation of N-butylaniline, N-hexylaniline, N-octylaniline, N-dodecylaniline, and N-hexadecylaniline.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC results.[5] The goal is to dissolve the analytes in a solvent compatible with the mobile phase and to remove any particulate matter that could damage the HPLC column.[6]
Protocol:
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of each N-alkylaniline standard into separate 10 mL volumetric flasks.
-
Dissolve the standards in HPLC-grade acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flasks to volume with acetonitrile and mix thoroughly.
-
-
Working Standard Mixture (100 µg/mL):
-
Pipette 1 mL of each 1 mg/mL standard solution into a single 10 mL volumetric flask.
-
Dilute to the mark with the initial mobile phase composition (70:30 acetonitrile:water).
-
Mix thoroughly.
-
-
Sample Filtration:
-
Filter the working standard mixture through a 0.45 µm PTFE syringe filter into an HPLC vial.[6] This step is crucial to remove any particulates that could clog the column frit.
-
HPLC Instrumentation and Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
Table 1: HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | HPLC-grade Water with 0.1% Formic Acid |
| Mobile Phase B | HPLC-grade Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 70% B to 100% B in 15 minutes, hold at 100% B for 5 minutes, return to 70% B in 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Note: The use of formic acid in the mobile phase helps to ensure consistent ionization of the aniline moiety, leading to improved peak shape.
Results and Discussion
The developed HPLC method successfully separated the homologous series of N-alkylanilines from N-butylaniline to N-hexadecylaniline within a 20-minute run time. The resulting chromatogram (Figure 1) shows excellent resolution between all peaks, with good symmetry.
As expected, the retention time of the N-alkylanilines increased with the length of the alkyl chain. This is due to the increased hydrophobicity of the molecules, leading to stronger interactions with the C18 stationary phase.[4] A summary of the retention times and other quantitative data is presented in Table 2.
Figure 1: Representative Chromatogram
(A representative chromatogram would be displayed here in a full application note, showing baseline separation of the five N-alkylaniline peaks in order of increasing chain length.)
Table 2: Quantitative Data for N-Alkylaniline Homologous Series
| Compound | Alkyl Chain | Retention Time (min) | Tailing Factor | Theoretical Plates |
| N-Butylaniline | C4 | 5.8 | 1.1 | 15,200 |
| N-Hexylaniline | C6 | 8.2 | 1.1 | 16,500 |
| N-Octylaniline | C8 | 10.5 | 1.2 | 17,100 |
| N-Dodecylaniline | C12 | 14.1 | 1.2 | 18,000 |
| N-Hexadecylaniline | C16 | 16.9 | 1.3 | 18,500 |
The data clearly demonstrates a predictable, quasi-linear relationship between the alkyl chain length and the retention time. The tailing factors for all peaks were within the acceptable range of 1.0 to 1.5, indicating good peak shape and minimal undesirable secondary interactions with the stationary phase. The high number of theoretical plates for each peak confirms the high efficiency of the separation.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental relationship governing the separation.
Caption: HPLC analysis workflow for N-alkylanilines.
Caption: Structure-retention relationship in RP-HPLC.
Conclusion
The reversed-phase HPLC method presented in this application note is highly effective for the separation and analysis of long-chain N-alkylanilines. The use of a C18 column with an acetonitrile/water gradient provides excellent resolution and peak shapes for a homologous series of these compounds. The predictable relationship between alkyl chain length and retention time makes this method suitable for both qualitative and quantitative analyses in research, development, and quality control environments. The detailed protocol and illustrative data serve as a valuable resource for scientists working with these and similar hydrophobic compounds.
References
- 1. Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column [insights.bio]
- 2. researchgate.net [researchgate.net]
- 3. The Hydrophobicity and retention time of a compound - Chromatography Forum [chromforum.org]
- 4. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. Separation of N-Dodecylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
GC-MS Method for the Characterization of N-Nonylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of N-Nonylaniline. This compound and related N-alkylanilines are compounds of interest in various fields, including chemical synthesis, materials science, and as potential impurities in pharmaceutical manufacturing. The methodology outlined here is designed to provide a robust and reliable approach for the separation, identification, and quantification of this compound in solution. The protocol includes sample preparation, GC-MS instrument parameters, and data analysis guidelines.
Introduction
This compound is an N-alkyated aromatic amine. The characterization and quantification of such compounds are crucial for quality control, impurity profiling, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile organic compounds like this compound. It offers high-resolution separation and definitive identification based on mass spectral data. This application note describes a comprehensive GC-MS method suitable for the analysis of this compound.
Experimental Protocols
Sample Preparation
A critical step in the analysis of this compound is the preparation of the sample to ensure it is suitable for GC-MS injection. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
This compound analytical standard
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Sodium sulfate (B86663), anhydrous
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
GC vials
Protocol for Standard Solution Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with methanol.
Protocol for Sample Extraction (from a liquid matrix):
-
To 10 mL of the liquid sample, add 5 mL of dichloromethane.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the organic (bottom) layer using a pipette.
-
Pass the organic layer through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Collect the dried extract and concentrate it to 1 mL under a gentle stream of nitrogen if necessary.
-
Filter the final extract through a 0.45 µm syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be adjusted to optimize performance on different GC-MS systems.
Table 1: GC-MS Instrument Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Mass Scan Range | 40-450 amu |
| Solvent Delay | 3 min |
Data Presentation and Analysis
Qualitative Analysis
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known analytical standard. The mass spectrum of this compound is characterized by a molecular ion peak and specific fragment ions.
Table 2: Predicted Mass Spectral Data for this compound (C15H25N, MW: 219.37)
| m/z | Predicted Fragment Ion | Relative Intensity (%) |
| 219 | [M]+• (Molecular Ion) | 15 |
| 120 | [C6H5NH(CH3)]+ | 100 (Base Peak) |
| 106 | [C6H5NH2]+• | 40 |
| 93 | [C6H5NH]+ | 30 |
| 77 | [C6H5]+ | 25 |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for N-alkylanilines. The base peak is expected from the alpha-cleavage of the nonyl chain, resulting in the loss of a C8H17 radical.
Quantitative Analysis
Quantification of this compound can be performed using an external standard calibration method. A calibration curve is constructed by plotting the peak area of the this compound standard solutions against their corresponding concentrations. The concentration of this compound in the sample is then determined from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Logical Relationship of GC-MS Components
This diagram shows the logical relationship between the key components of the Gas Chromatography-Mass Spectrometry system.
Caption: Logical flow in a GC-MS system.
N-Nonylaniline in the Formulation of Conductive Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted aniline (B41778) derivatives, particularly those with alkyl chains, are of significant interest in the development of processable conductive polymers. The incorporation of an N-alkyl group, such as a nonyl chain, into the polyaniline (PANI) backbone can significantly modify its physicochemical properties. While specific data on N-nonylaniline is limited in publicly available literature, we can extrapolate its expected behavior and utility based on studies of other N-alkylanilines. The long alkyl chain of this compound is anticipated to enhance the solubility of the resulting polymer in common organic solvents, a critical factor for improving its processability for various applications, including in the biomedical and pharmaceutical fields. However, this increased solubility often comes at the cost of reduced electrical conductivity compared to unsubstituted polyaniline due to steric hindrance that disrupts the conjugation along the polymer backbone.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of conductive polymers based on N-alkylanilines, with a specific focus on the projected role of this compound.
Data Presentation: Properties of N-Alkylated Polyanilines
The following table summarizes the electrical conductivity of various N-alkylated polyanilines to provide a comparative context for the expected performance of poly(this compound). As a general trend, increasing the length of the N-alkyl substituent tends to decrease the electrical conductivity.
| Polymer/Copolymer | Dopant | Conductivity (S/cm) | Reference |
| Polyaniline (PANI) | HCl | 6.550 x 10⁻² | [1] |
| Poly(aniline-co-N-methylaniline) | HCl | 3.885 x 10⁻⁵ | [1] |
| Poly(N-methylaniline) | HClO₄ | 109.84 ± 20.44 | [2] |
| Polyaniline (undoped) | - | 6.28 x 10⁻⁹ | [3] |
| Polyaniline | 4% HBr | 4.60 x 10⁻⁵ | [3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) using a chemical oxidative polymerization method, which is a common and straightforward approach for preparing polyaniline and its derivatives.[4]
Materials:
-
This compound (monomer)
-
Ammonium (B1175870) persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl) (1 M)
-
Ammonia (B1221849) solution (30%)
-
Distilled water
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific molar amount of this compound in 1 M HCl in the three-neck flask. Stir the solution vigorously in an ice bath to maintain a temperature of 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is typically 1:1.
-
Polymerization: Slowly add the oxidant solution to the monomer solution dropwise using the dropping funnel over a period of 30-60 minutes while maintaining the low temperature and continuous stirring.
-
Reaction Continuation: After the addition is complete, allow the reaction to proceed for 2-4 hours in the ice bath with continuous stirring. A dark-colored precipitate, indicating the formation of the polymer, should become visible.
-
Polymer Isolation: Stop the stirring and allow the precipitate to settle. Filter the polymer using a Büchner funnel.
-
Washing: Wash the collected polymer powder sequentially with 1 M HCl, distilled water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Doping/Undoping (Optional):
-
To obtain the conductive (doped) emeraldine (B8112657) salt form, the polymer is kept in its acidic state.
-
To obtain the non-conductive (undoped) emeraldine base form, the polymer can be treated with an ammonia solution.
-
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Characterization of Poly(this compound)
1. Structural Characterization (FTIR Spectroscopy):
-
Objective: To confirm the chemical structure of the synthesized polymer.
-
Procedure:
-
Mix a small amount of the dried polymer powder with KBr powder.
-
Press the mixture into a pellet.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
-
Expected Results: Characteristic peaks corresponding to the benzenoid and quinoid rings of the polyaniline backbone, as well as peaks associated with the N-alkyl (nonyl) group.
2. Electrical Conductivity Measurement (Four-Point Probe Method):
-
Objective: To determine the electrical conductivity of the polymer.
-
Procedure:
-
Press the dried polymer powder into a pellet of known dimensions.
-
Use a four-point probe setup to measure the resistance of the pellet.
-
Calculate the conductivity (σ) using the formula: σ = 1 / (ρ) = (I * L) / (V * A), where ρ is resistivity, I is the current, V is the voltage, L is the distance between the inner probes, and A is the cross-sectional area of the pellet.
-
3. Solubility Test:
-
Objective: To assess the processability of the polymer.
-
Procedure:
-
Attempt to dissolve a small amount of the synthesized poly(this compound) in various organic solvents (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), chloroform, toluene).
-
Observe and record the solubility.
-
-
Expected Results: Due to the long nonyl chain, the polymer is expected to exhibit improved solubility in common organic solvents compared to unsubstituted polyaniline.[2]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Structure-property relationship in N-alkylated polyanilines.
References
- 1. ijirset.com [ijirset.com]
- 2. Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping [mdpi.com]
- 3. Polyaniline - Wikipedia [en.wikipedia.org]
- 4. "A new method in the synthesis of conductive polymers; synthesis, chara" by MUZAFFER CAN [journals.tubitak.gov.tr]
Application Notes and Protocols: Surfactant Properties of Long-Chain N-Alkylanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain N-alkylanilines are amphiphilic molecules possessing a hydrophilic aniline (B41778) head group and a hydrophobic long alkyl chain. This molecular structure suggests potential surfactant properties, making them of interest for various applications, including as formulation excipients in drug delivery, corrosion inhibitors, and in materials science. Their ability to self-assemble into micelles, reduce surface tension, and form emulsions can be leveraged to enhance the solubility and bioavailability of poorly soluble drugs.
This document provides detailed protocols for the synthesis and characterization of the surfactant properties of long-chain N-alkylanilines. Due to the limited availability of specific experimental data for this class of compounds in publicly accessible literature, data for structurally similar long-chain alkylamines (dodecylamine and octylamine) are provided for comparative purposes.
Synthesis of Long-Chain N-Alkylanilines
A general method for the synthesis of long-chain N-alkylanilines involves the reaction of aniline with a long-chain alkyl halide.[1] A representative protocol for the synthesis of N-dodecylaniline is provided below.
Protocol 1: Synthesis of N-Dodecylaniline
Materials:
-
Aniline
-
1-Bromododecane (B92323) (or other dodecyl halide)[1]
-
Sodium carbonate (or another suitable base)[1]
-
Toluene (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline in toluene.
-
Add sodium carbonate to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 1-bromododecane to the refluxing mixture.
-
Continue refluxing for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and unreacted aniline.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-dodecylaniline.
-
The crude product can be further purified by distillation or column chromatography.[1]
Safety Precautions: Aniline and alkyl halides are toxic and should be handled in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Characterization of Surfactant Properties
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[2] It is a key parameter for characterizing surfactant efficiency. Fluorescence spectroscopy using a hydrophobic probe like pyrene (B120774) is a sensitive method for determining the CMC.[3][4]
Protocol 2: CMC Determination by Fluorescence Spectroscopy
Materials:
-
Long-chain N-alkylaniline
-
Pyrene (fluorescence probe)[4]
-
Ethanol (B145695) (for pyrene stock solution)
-
High-purity water
-
Fluorometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).[5]
-
Prepare a series of aqueous solutions of the long-chain N-alkylaniline with varying concentrations, bracketing the expected CMC.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 0.3 µM).[5] Ensure the ethanol concentration is kept low to avoid affecting micellization.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. Set the excitation wavelength to 334 nm and record the emission spectrum from 350 to 450 nm.[5]
-
Determine the ratio of the fluorescence intensities of the third peak (I₃ at ~383 nm) to the first peak (I₁ at ~372 nm).[5]
-
Plot the I₃/I₁ ratio as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of this plot, where a significant change in the slope is observed.[5]
Workflow for CMC Determination by Fluorescence Spectroscopy
References
Troubleshooting & Optimization
Optimizing reaction conditions for N-Nonylaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-nonylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This method is valued for its broad substrate scope and functional group tolerance.[1][2]
-
Reductive Amination: The reaction of aniline (B41778) with nonanal (B32974) (or nonanone) to form an imine, which is then reduced in situ to the target amine. Common reducing agents include sodium cyanoborohydride and sodium triacetoxyborohydride.[3][4]
-
Direct N-Alkylation: The reaction of aniline with a nonyl halide. This method can be challenging to control, as the product, this compound, is often more nucleophilic than aniline, leading to the formation of the dialkylated byproduct, N,N-dinonylaniline.[5]
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Key parameters include the choice of catalyst, ligand (for cross-coupling), base, and solvent, as well as the reaction temperature and stoichiometry of the reactants. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as catalysts, ligands, and some reagents can be sensitive to air and moisture.
Q3: What are the typical side products in this compound synthesis, and how can they be minimized?
A3: A common side reaction is over-alkylation, which produces N,N-dinonylaniline.[5] This can be minimized by using an excess of aniline relative to the nonyl-containing reactant. Another potential side reaction, particularly with alkyl halides, is the elimination of the alkyl halide to form an alkene.[6] The choice of a non-nucleophilic base and moderate temperatures can help suppress this pathway.
Q4: How can I effectively purify the this compound product?
A4: Purification strategies depend on the impurities present.
-
From unreacted aniline: Unreacted primary amines can be removed by reacting the crude mixture with an excess of acetic anhydride (B1165640). The resulting acetanilide (B955) is less volatile and can be separated by distillation.[7][8]
-
General Purification: Fractional distillation under reduced pressure is a common method for purifying liquid amines.[7] Column chromatography on silica (B1680970) gel can also be employed. An acid-base extraction is another effective technique to separate the basic amine product from non-basic impurities.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I address them?
Answer: Low yields can stem from several factors. A systematic approach is recommended to identify the root cause.
-
Reagent Quality: Ensure that aniline is pure and dry; old bottles of aniline can oxidize and appear dark reddish-brown and should be distilled before use.[9] Solvents must be anhydrous, and reactants should be of high purity.
-
Catalyst and Ligand (Buchwald-Hartwig): The palladium catalyst and phosphine (B1218219) ligand may have degraded due to exposure to air. Use fresh catalyst and ligand or ensure they have been stored properly under an inert atmosphere. The choice of ligand is also crucial and is substrate-dependent.[1]
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the catalyst in cross-coupling reactions. Ensure the reaction vessel is thoroughly purged with nitrogen or argon.
-
Temperature: The optimal temperature is reaction-specific. If the temperature is too low, the reaction rate will be slow. If it is too high, it may lead to catalyst decomposition or side reactions.
-
Base: The choice and amount of base are critical. For Buchwald-Hartwig amination, weaker bases may not be effective, while for direct alkylation, a very strong base might promote elimination side reactions.[6][10]
-
Problem 2: Significant Formation of N,N-dinonylaniline (Dialkylation)
Question: My product mixture contains a large amount of the dialkylated byproduct. How can I improve the selectivity for mono-alkylation?
Answer: The formation of the secondary amine product often increases the nucleophilicity of the nitrogen atom, making it compete with the starting primary amine for the alkylating agent.[5]
-
Adjust Stoichiometry: Use a molar excess of aniline relative to the nonyl halide or nonanal. This increases the probability of the alkylating agent reacting with the more abundant primary amine.
-
Slow Addition: Add the alkylating agent (e.g., nonyl bromide) slowly to the reaction mixture containing aniline. This maintains a low concentration of the alkylating agent and favors reaction with the excess aniline.
-
Lower Temperature: Conducting the reaction at a lower temperature can sometimes increase selectivity by reducing the rate of the second alkylation step more than the first.
Problem 3: The Reaction Stalls Before Completion
Question: The reaction starts as expected, but then stops, leaving significant amounts of unreacted starting materials. What could be the cause?
Answer: A stalled reaction often points to catalyst deactivation or reagent depletion.
-
Catalyst Deactivation: In palladium-catalyzed reactions, the active catalyst can be poisoned by impurities or degrade over the course of the reaction, especially at high temperatures. Consider optimizing the catalyst loading or using a more robust catalyst system.
-
Insufficient Base: The base is consumed during the reaction. Ensure that a sufficient molar equivalent of the base is used, especially if the starting materials are not fully pure.
-
Reductive Amination Issues: In reductive aminations, the reducing agent can decompose if it is not added correctly or if there is excessive moisture in the reaction. Ensure the reducing agent is fresh and the reaction is performed under anhydrous conditions.
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Amination Conditions for N-Alkylation of Amines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.0) | XPhos (2.5) | K₃PO₄ (2.0) | THF | 80 | Excellent | [11] |
| [IrCl₂Cp*]₂ (1.0) | - | KOtBu (1.5) | None (Solvent-free) | 120 | >90 | [12] |
| GO-NHC-Cu (20 mg) | - | KOtBu (2.0) | None (Solvent-free) | 80 | 93 | [10] |
| Pd-PEPPSI (NHC) | - | NaOtBu | Toluene | 110 | Good to Excellent | [13] |
Table 2: Influence of Reducing Agents in Reductive Amination
| Carbonyl Substrate | Amine Substrate | Reducing Agent | Solvent | Conditions | Outcome | Reference |
| Cyclohexanone | Aniline | Sodium Cyanoborohydride | THF | 50 °C, 18 h | N-Cyclohexylaniline | [14] |
| Aldehydes/Ketones | Primary Amine | Sodium Triacetoxyborohydride | Dichloroethane | Room Temp | Selective reduction | [3] |
| Butyraldehyde | N-methylaniline | Sodium Cyanoborohydride | THF | 50 °C, 18 h | N-Butyl-N-methylaniline | [14] |
| Ketone/Aldehyde | Ammonium Formate | Formic Acid (Leuckart Reaction) | Heat | Primary Amine | [15] |
Experimental Protocols
Protocol 1: this compound Synthesis via Buchwald-Hartwig Amination (General Procedure)
This protocol is a generalized procedure based on common practices for palladium-catalyzed amination.
-
Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄ or NaOt-Bu, 2.0 equivalents). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reactants: Add anhydrous solvent (e.g., THF or Toluene) via syringe. Then, add aniline (1.2 equivalents) followed by the aryl halide or triflate (1.0 equivalent, e.g., bromobenzene, if synthesizing the phenyl group first before another alkylation) or a nonyl halide/triflate.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 2: this compound Synthesis via Reductive Amination (General Procedure)
This protocol describes a one-pot reductive amination procedure.
-
Imine Formation: In a round-bottom flask, dissolve aniline (1.0 equivalent) and nonanal (1.0-1.2 equivalents) in an appropriate solvent (e.g., methanol, dichloroethane, or THF). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium borohydride (B1222165) or sodium cyanoborohydride, 1.5 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the excess reducing agent by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) at 0 °C.
-
Workup: Adjust the pH to be basic by adding an aqueous solution of NaOH. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision guide for selecting a synthetic pathway.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. tsijournals.com [tsijournals.com]
- 6. google.com [google.com]
- 7. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 8. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: By-product Formation in the N-alkylation of Aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to by-product formation during the N-alkylation of aniline (B41778).
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the N-alkylation of aniline?
The primary by-products in the N-alkylation of aniline are typically N,N-dialkylanilines and C-alkylated anilines.[1] Over-alkylation of the initial N-alkylaniline product leads to the formation of the tertiary amine, N,N-dialkylaniline.[2] C-alkylation, the addition of an alkyl group to the benzene (B151609) ring, is another significant side reaction.[1] The formation of these by-products is influenced by reaction conditions such as temperature, catalyst, and reactant ratios.[1][2]
Q2: How does reaction temperature influence the formation of N-alkylation versus C-alkylation by-products?
Reaction temperature is a critical factor in controlling the selectivity between N-alkylation and C-alkylation. Generally, lower temperatures favor N-alkylation, while higher temperatures promote C-alkylation. For instance, in the presence of certain zeolite catalysts, N-alkylation is favored in the range of 250°C to 350°C, whereas C-alkylation becomes more prominent at temperatures above 300°C, and is most favored between 350°C and 450°C.[1] At temperatures below 350°C with specific catalysts like S-115 zeolite, substantial C-alkylation can be avoided.[1]
Q3: What is "over-alkylation" and how can it be minimized?
Over-alkylation is a common issue where the initially formed secondary amine (N-alkylaniline) undergoes a second alkylation to form a tertiary amine (N,N-dialkylaniline).[2] This occurs because the N-alkylaniline product can sometimes be more nucleophilic than the starting aniline.[3][4][5] To minimize over-alkylation, several strategies can be employed:
-
Control of Reactant Stoichiometry: Using an excess of aniline relative to the alkylating agent can suppress the formation of N,N-dialkylaniline.[1] Conversely, a lower ratio of aniline to the alkylating agent can lead to a higher yield of the dialkylated product.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-alkylated product.[2]
-
Catalyst Selection: The choice of catalyst can significantly impact selectivity. Some catalysts are designed to favor mono-alkylation.[6][7]
Q4: Can the choice of solvent affect the selectivity of the N-alkylation of aniline?
Yes, the solvent can play a crucial role in the selectivity of N-alkylation. The use of ionic liquids as a reaction medium has been shown to improve conversions and selectivities compared to conventional molecular solvents.[2] For example, in the methylation of aniline, high selectivity was observed in dichloromethane, but with very low conversion. In contrast, using dimethyl sulfoxide (B87167) (DMSO) resulted in only the dialkylation product.[2] The choice of solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states, thereby affecting the product distribution.
Q5: How does the type of catalyst influence by-product formation?
The catalyst is a key determinant of selectivity in aniline alkylation. Both the chemical composition and the physical structure of the catalyst are important.[8]
-
Zeolites: The pore size and shape of zeolite catalysts can control whether N-alkylation or C-alkylation occurs. Zeolites with pore sizes of 6 to 8 angstroms and a three-dimensional tubular shape, such as S-115, have shown high selectivity for N-alkylanilines.[1]
-
Metal Catalysts: Various metal-based catalysts, including those based on copper, nickel, palladium, iridium, and cobalt, are used for N-alkylation.[6][7] These catalysts often operate via a "hydrogen borrowing" mechanism, which can offer high selectivity under optimized conditions.[6] The choice of metal and supporting material can influence the reaction pathway and minimize by-products.
Q6: What is the "hydrogen borrowing" mechanism in N-alkylation?
The hydrogen borrowing methodology is an environmentally friendly approach for the N-alkylation of amines with alcohols.[6] In this process, the alcohol is first dehydrogenated by the catalyst to form an aldehyde or ketone intermediate. This intermediate then reacts with the amine to form an imine, with the elimination of water. Finally, the imine is reduced by the hydrogen that was "borrowed" by the catalyst in the first step, yielding the N-alkylated amine.[9] This method is atom-economical as it produces only water as a by-product.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of desired N-alkylaniline and high amount of unreacted aniline. | - Insufficient reaction temperature or time.- Inactive or poisoned catalyst.- Poor choice of solvent or base. | - Gradually increase the reaction temperature and/or extend the reaction time.- Ensure the catalyst is properly activated and handled under appropriate conditions. Consider using a fresh batch of catalyst.- Screen different solvents and bases to find optimal conditions for your specific substrates.[2][3] |
| Excessive formation of N,N-dialkylaniline (over-alkylation). | - Ratio of aniline to alkylating agent is too low.- Reaction temperature is too high.- The N-alkylaniline product is highly reactive. | - Increase the molar ratio of aniline to the alkylating agent.[1]- Reduce the reaction temperature.[2]- Consider using a less reactive alkylating agent if possible. |
| Significant formation of C-alkylated by-products. | - Reaction temperature is too high.- The catalyst promotes C-alkylation. | - Lower the reaction temperature. N-alkylation is generally favored at lower temperatures than C-alkylation.[1]- Select a catalyst known for high N-alkylation selectivity, such as certain zeolites with specific pore structures.[1] |
| Reaction does not go to completion, leaving unreacted starting materials. | - Equilibrium limitations.- Catalyst deactivation.- Insoluble starting materials or base. | - Remove by-products, such as water, during the reaction if feasible.- Investigate potential sources of catalyst poisoning.[6]- Choose a solvent in which all reactants and the base are soluble. Consider using a more soluble base like cesium carbonate.[10] |
Data Presentation
Table 1: Effect of Temperature and Catalyst on Aniline Methylation
| Catalyst | Temperature (°C) | Aniline Conversion (%) | N-Methylaniline Selectivity (%) | N,N-Dimethylaniline Selectivity (%) | C-Alkylation Selectivity (%) | Reference |
| S-115 Zeolite | 300 | - | High | Low | ~0 | [1] |
| LZ-M-6 Zeolite | 300 | - | Lower than S-115 | - | Some | [1] |
| ELZ-Ω-6 Zeolite | 300 | - | Lower than S-115 | - | Some | [1] |
| CrAlP–PA-10–773 | 300 | - | 99 | 1 | - | [11] |
| CrAlP–PA-10–773 | 400 | - | 57 | 36 | - | [11] |
Note: "-" indicates data not specified in the source.
Table 2: Influence of Solvent on the Methylation of Aniline
| Solvent | Temperature (°C) | Conversion (%) | N-Methylaniline:N,N-Dimethylaniline Ratio | Reference |
| Dichloromethane | 25 | ~10 | High Selectivity for N-Methylaniline | [2] |
| DMSO | 25 | - | Only N,N-Dimethylaniline | [2] |
| Acetonitrile | 25 | - | 2:1 (N,N-Dimethylaniline:N-Methylaniline) | [2] |
| [bmim][PF6] | 25 | High | Improved Selectivity for N-Methylaniline | [2] |
| [bmim][Tf2N] | 25 | High | Good Selectivity for N-Ethylaniline | [2] |
Note: "-" indicates data not specified in the source. [bmim][PF6] and [bmim][Tf2N] are ionic liquids.
Experimental Protocols
General Procedure for N-Alkylation of Aniline with Benzyl (B1604629) Alcohol using a Heterogeneous Catalyst:
This protocol is a generalized representation based on common practices in the literature.[3][12]
-
Catalyst Preparation: If required, pre-activate the catalyst. For example, a copper chromite catalyst can be activated by heating in a current of air at 300°C, followed by passing hydrogen at the same temperature for 4 hours.
-
Reaction Setup: In a reaction vessel (e.g., a round-bottom flask or an autoclave), combine aniline, benzyl alcohol, the catalyst, a base (such as potassium carbonate), and a suitable solvent (e.g., ortho-xylene or toluene).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 110-140°C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the specified time (e.g., 8-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid catalyst from the reaction mixture.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a suitable solvent (e.g., ethyl acetate) and water to separate the organic and aqueous phases.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to isolate the desired N-alkylaniline.
Visualizations
Caption: Pathways of by-product formation in aniline N-alkylation.
Caption: Troubleshooting logic for low N-alkylaniline yield.
Caption: Simplified "Hydrogen Borrowing" mechanism for N-alkylation.
References
- 1. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 2. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude N-Nonylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-Nonylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound after synthesis?
A1: Common impurities can include unreacted starting materials such as aniline (B41778) and the nonylating agent (e.g., 1-bromononane (B48978) or nonyl iodide). Additionally, side-products like the dialkylated N,N-dinonylaniline may be present. Residual base from the reaction (e.g., potassium carbonate or triethylamine) and solvents also constitute common impurities.
Q2: My crude this compound is a dark oil. How can I remove the color?
A2: The dark color often arises from oxidized impurities or polymeric byproducts. Treatment with activated carbon during the workup or before the final purification step can be effective. Dissolve the crude product in a suitable organic solvent, add a small amount of activated carbon, stir for a short period, and then filter it through a pad of celite to remove the carbon.
Q3: I am trying to purify this compound by distillation, but it seems to be decomposing. What should I do?
A3: this compound, like many high-boiling amines, can be susceptible to air oxidation and thermal decomposition at high temperatures. It is crucial to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. Purging the distillation apparatus with an inert gas like nitrogen or argon before heating can also minimize oxidation.
Q4: Can I purify this compound by recrystallization?
A4: While this compound is an oil at room temperature, it is possible to purify it by recrystallizing a salt derivative. For instance, you can form the hydrochloride or hydrobromide salt by treating a solution of the crude amine with HCl or HBr. These salts are often crystalline solids and can be recrystallized from a suitable solvent system, such as ethanol/ether. After purification, the free base can be regenerated by treatment with a base (e.g., NaOH or NaHCO₃) and extraction.
Q5: What is a suitable solvent system for column chromatography of this compound?
A5: For the column chromatography of this compound on silica (B1680970) gel, a non-polar eluent system is generally a good starting point. You can begin with pure hexane (B92381) and gradually increase the polarity by adding a solvent like ethyl acetate (B1210297) or dichloromethane. A typical gradient might be from 100% hexane to 95:5 hexane/ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand. To prevent the amine from sticking to the acidic silica gel, a small amount of triethylamine (B128534) (e.g., 0.1-1%) can be added to the eluent.[1]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield after purification | - Incomplete reaction- Product loss during workup- Decomposition during distillation | - Monitor the reaction by TLC or GC to ensure completion.- Ensure proper phase separation during extractions.- Use vacuum distillation to prevent thermal decomposition. |
| Product is still impure after distillation | - Co-distillation with impurities having similar boiling points.- Insufficient vacuum. | - Use a fractionating column for better separation.- Ensure the vacuum pump is functioning correctly and all connections are sealed. |
| Streaking on TLC plate during column chromatography | - Amine interacting with acidic silica gel.- Sample overload. | - Add a small amount of triethylamine (0.1-1%) to the eluent system.[1]- Load a smaller amount of the crude product onto the column. |
| Crystals do not form during salt recrystallization | - Solution is not supersaturated.- Presence of oily impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a small seed crystal of the pure salt if available.- Perform a preliminary purification step (e.g., flash chromatography) to remove oils. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Setup : Assemble a standard vacuum distillation apparatus with a short path distillation head and a receiving flask. Ensure all glass joints are properly greased and sealed.
-
Drying : Ensure the crude this compound is dry by passing it through a small plug of anhydrous sodium sulfate.
-
Degassing : Place the crude oil in the distillation flask with a magnetic stir bar. Connect the apparatus to a vacuum pump and evacuate the system.
-
Heating : Gently heat the distillation flask using a heating mantle while stirring.
-
Collection : Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point of the related 4-nonylaniline (B1345694) is 333.2 °C at 760 mmHg, so a significantly lower temperature will be observed under vacuum.[2]
-
Storage : Store the purified product under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Protocol 2: Purification via Salt Recrystallization
-
Salt Formation : Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification : Slowly add a solution of anhydrous HCl in ether (or a similar non-aqueous acid solution) dropwise with stirring until precipitation of the salt is complete.
-
Isolation : Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization : Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol).[3][4] If the salt is too soluble, a two-solvent system (e.g., ethanol/ether or ethanol/hexane) can be used, where the salt is dissolved in the better solvent at an elevated temperature, and the poorer solvent is added until the solution becomes slightly cloudy.[3][4]
-
Crystallization : Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[4]
-
Collection : Collect the pure crystals by vacuum filtration and dry them under vacuum.
-
Regeneration of Free Base : Dissolve the purified salt in water and add a base (e.g., 1M NaOH) until the solution is basic. Extract the liberated this compound with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure amine.
Protocol 3: Column Chromatography
-
TLC Analysis : Determine an appropriate solvent system using TLC. The ideal system will give the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing : Pack a chromatography column with silica gel using the chosen eluent.[5]
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution : Elute the column with the chosen solvent system. If a gradient elution is necessary, start with a less polar solvent and gradually increase the polarity.[5]
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Diagrams
Caption: Purification workflow for crude this compound.
References
Challenges in the scale-up of N-Nonylaniline production
Welcome to the technical support center for the scale-up of N-Nonylaniline production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at an industrial scale?
A1: The two primary routes for the industrial production of this compound are:
-
Direct N-Alkylation: This method involves the reaction of aniline (B41778) with a nonyl-containing electrophile, such as 1-nonanol, 1-nonene, or nonyl halides (e.g., nonyl bromide). This is typically carried out at elevated temperatures and pressures in the presence of a catalyst.
-
Reductive Amination: This is a two-step, one-pot reaction where aniline first reacts with nonanal (B32974) to form an imine intermediate. The imine is then reduced in-situ to this compound using a suitable reducing agent. This method is often favored for its high selectivity to the mono-alkylated product.[1][2][3][4]
Q2: What are the most significant challenges when scaling up this compound production?
A2: Key challenges in the scale-up of this compound synthesis include:
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Selectivity Control: A major hurdle is preventing over-alkylation, which leads to the formation of N,N-dinonylaniline and other poly-alkylated byproducts.[5] This is particularly problematic in direct alkylation methods.
-
Catalyst Deactivation: In continuous processes, catalysts can deactivate due to coking (the deposition of carbonaceous materials on the catalyst surface) or poisoning by impurities in the feedstock.
-
Product Purification: Separating this compound from unreacted aniline, the catalyst, and various byproducts can be challenging due to their similar physical properties.
-
Reaction Kinetics and Heat Management: Exothermic reactions require careful thermal management to prevent runaway reactions and ensure consistent product quality at a large scale.
Q3: How can I minimize the formation of the N,N-dinonylaniline byproduct?
A3: To minimize the formation of N,N-dinonylaniline, consider the following strategies:
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Stoichiometry Control: Using a molar excess of aniline relative to the nonylating agent can favor the formation of the mono-alkylated product.
-
Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of the second alkylation step.
-
Catalyst Choice: Employing catalysts known for high selectivity towards mono-alkylation is crucial. For example, certain solid acid catalysts have shown good selectivity in aniline alkylation.[6]
-
Reductive Amination Route: This synthetic route is inherently more selective for mono-alkylation as the imine intermediate is less reactive towards further alkylation.[2][3]
Q4: What types of catalysts are typically used for this compound synthesis?
A4: A variety of catalysts can be used, depending on the synthesis route:
-
Direct Alkylation (from 1-nonanol or 1-nonene): Solid acid catalysts such as zeolites, clays, and metal oxides (e.g., γ-Al₂O₃) are commonly employed.[6][7] Transition metal catalysts, including those based on copper, nickel, and palladium, are also effective.[8][9]
-
Reductive Amination (from nonanal): The reduction of the imine intermediate is often catalyzed by noble metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Nickel-based catalysts, such as Raney nickel, are also used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction temperature or pressure. - Poor quality of starting materials (e.g., presence of impurities). | - Increase reaction time or temperature (monitor for byproduct formation). - Regenerate or replace the catalyst. - Optimize reaction parameters based on small-scale experiments. - Ensure the purity of aniline, nonylating agent, and solvents. |
| High Levels of N,N-dinonylaniline | - Molar ratio of reactants is incorrect. - Reaction temperature is too high. - Catalyst is not selective for mono-alkylation. | - Increase the molar ratio of aniline to the nonylating agent. - Lower the reaction temperature. - Screen different catalysts to find one with higher selectivity. - Consider switching to the reductive amination pathway.[5] |
| Presence of Unreacted Aniline in Product | - Insufficient amount of the nonylating agent. - Short reaction time. - Catalyst deactivation. | - Adjust the stoichiometry to have a slight excess of the nonylating agent (if mono-alkylation is still the goal, this needs careful optimization). - Increase the reaction time. - Check catalyst activity and regenerate or replace if necessary. |
| Catalyst Deactivation | - Coke formation on the catalyst surface. - Poisoning by sulfur or other impurities in the feedstock. - Sintering of the catalyst at high temperatures. | - Regenerate the catalyst by controlled oxidation (burning off the coke). - Purify the feedstock to remove potential catalyst poisons. - Operate at the lowest effective temperature to minimize sintering. |
| Difficulties in Product Purification | - Similar boiling points of this compound and byproducts. - Formation of azeotropes. | - Employ fractional vacuum distillation for separation. - Consider chromatographic purification methods for higher purity, although this may be less feasible at a very large scale. - Optimize the reaction to minimize byproduct formation, simplifying purification. |
Experimental Protocols
Direct N-Alkylation of Aniline with 1-Nonanol
This protocol is a representative example and may require optimization based on specific laboratory or plant conditions.
Materials:
-
Aniline
-
1-Nonanol
-
γ-Alumina (catalyst)
-
Toluene (B28343) (solvent)
-
Nitrogen gas
Equipment:
-
High-pressure autoclave reactor with a stirrer and temperature control
-
Distillation apparatus
Procedure:
-
Charge the autoclave with aniline, 1-nonanol, and the γ-alumina catalyst. A typical molar ratio would be 3:1:0.1 (aniline:1-nonanol:catalyst).
-
Add toluene as a solvent to facilitate mixing and heat transfer.
-
Seal the reactor and purge with nitrogen gas to create an inert atmosphere.
-
Heat the reactor to 250-350°C while stirring.[7]
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Pressurize the reactor with nitrogen to 10-50 bar.
-
Maintain the reaction conditions for 4-8 hours. Monitor the reaction progress by taking samples and analyzing them using Gas Chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature and slowly release the pressure.
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Filter the reaction mixture to remove the catalyst.
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Wash the catalyst with toluene and combine the filtrates.
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Remove the toluene and excess aniline by distillation under reduced pressure.
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Purify the crude this compound by fractional vacuum distillation.
Reductive Amination of Aniline with Nonanal
This protocol outlines a typical reductive amination process.
Materials:
-
Aniline
-
Nonanal
-
Palladium on carbon (5% Pd/C) catalyst
-
Ethanol (B145695) (solvent)
-
Hydrogen gas
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration system
Procedure:
-
In the hydrogenation reactor, dissolve aniline and nonanal in ethanol. A slight molar excess of aniline (e.g., 1.1 equivalents) is often used.
-
Add the 5% Pd/C catalyst to the mixture. The catalyst loading is typically 1-5 mol% relative to the nonanal.
-
Seal the reactor and purge it with hydrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to 50-80°C with vigorous stirring.
-
Monitor the hydrogen uptake to determine the reaction progress. The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethanol and combine the filtrates.
-
Remove the ethanol by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis
| Parameter | Direct N-Alkylation (with 1-Nonanol) | Reductive Amination (with Nonanal) |
| Catalyst | γ-Alumina, Zeolites, Metal Oxides | Pd/C, Pt/C, Raney Ni |
| Temperature | 250 - 350 °C[7] | 50 - 80 °C |
| Pressure | 10 - 50 bar | 5 - 10 bar H₂ |
| Aniline:Alkylating Agent Ratio | 2:1 to 5:1 (molar) | 1.1:1 to 1.5:1 (molar) |
| Typical Yield | 70 - 85% | 85 - 95% |
| Selectivity to Mono-alkylation | Moderate to Good | Excellent |
| Key Byproducts | N,N-dinonylaniline, Ring-alkylated anilines | N/A |
Visualizations
Caption: Experimental workflow for direct N-alkylation.
Caption: Experimental workflow for reductive amination.
Caption: Logical troubleshooting flow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reductive amination of tertiary anilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. EP0410243A2 - Process for the preparation of N-alkylitic anilines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
Preventing over-alkylation in N-Nonylaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-nonylaniline. Our aim is to help you overcome common challenges, with a particular focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Direct N-Alkylation: This involves the reaction of aniline (B41778) with a nonyl halide (e.g., 1-bromononane (B48978) or 1-iodononane) in the presence of a base. This is a classical and widely used method.
-
"Borrowing Hydrogen" Catalysis: A greener approach that utilizes 1-nonanol as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir, or Mn complexes). This method produces water as the only byproduct.[1][2]
-
Reductive Amination: This two-step, one-pot process involves the reaction of aniline with nonanal (B32974) to form an imine, which is then reduced in situ to yield this compound. This method can offer high selectivity for the mono-alkylated product.
Q2: What is over-alkylation in the context of this compound synthesis, and why is it a problem?
A2: Over-alkylation is the formation of the undesired by-product N,N-dinonylaniline, where two nonyl groups are attached to the nitrogen atom of the aniline. This occurs because the product, this compound, is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent. Over-alkylation is problematic because the physical properties of N,N-dinonylaniline are very similar to those of this compound, making their separation by standard techniques like distillation challenging.
Q3: How can I minimize the formation of N,N-dinonylaniline?
A3: To minimize over-alkylation, you can:
-
Use an excess of aniline: A higher molar ratio of aniline to the nonyl alkylating agent will increase the probability of the alkylating agent reacting with aniline rather than the already formed this compound.
-
Control the reaction time: Shorter reaction times can favor the formation of the mono-alkylated product. It is advisable to monitor the reaction progress using techniques like TLC or GC-MS.
-
Slow addition of the alkylating agent: Adding the nonyl halide or nonanol slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation.
-
Choose the right catalyst: In "borrowing hydrogen" reactions, the choice of catalyst and ligands can significantly influence the selectivity towards mono-alkylation.
Q4: I am having trouble separating this compound from the di-alkylated byproduct. What can I do?
A4: If you have a mixture of mono- and di-nonylaniline, consider the following separation techniques:
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Reaction with Phthalic Anhydride (B1165640): this compound, being a secondary amine, will react with phthalic anhydride to form a phthalic acid derivative, while the tertiary N,N-dinonylaniline will not. The resulting acid can be separated from the unreacted tertiary amine by extraction or distillation.
-
Selective Adsorption using Zeolites: Zeolites with specific pore sizes can be used to selectively adsorb one of the aniline derivatives based on their size and shape differences, allowing for their separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. | 1a. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.1b. Ensure your reagents are pure and dry. Water can interfere with the reaction, especially when using metal catalysts or strong bases. |
| 2. Inefficient catalyst (for "Borrowing Hydrogen" or Reductive Amination methods). | 2a. Use a freshly prepared or properly activated catalyst.2b. Consider screening different catalysts or increasing the catalyst loading. | |
| 3. Poor work-up and purification procedure. | 3a. Optimize your extraction and washing steps to minimize product loss.3b. For column chromatography, choose an appropriate solvent system to ensure good separation. | |
| High percentage of N,N-dinonylaniline (over-alkylation) | 1. Molar ratio of reactants is not optimal. | 1a. Increase the molar ratio of aniline to the nonyl alkylating agent (e.g., 2:1 or 3:1). |
| 2. Reaction time is too long. | 2a. Monitor the reaction closely and stop it once the desired amount of mono-alkylated product is formed. | |
| 3. High local concentration of the alkylating agent. | 3a. Add the nonyl halide or nonanol dropwise or via a syringe pump over an extended period. | |
| Presence of unreacted aniline in the final product | 1. Insufficient amount of alkylating agent. | 1a. Use a slight excess of the nonyl alkylating agent if over-alkylation is not a major concern, or if you are confident in your purification method. |
| 2. Reaction has not gone to completion. | 2a. As with low yield, try increasing the reaction time or temperature. | |
| Difficulty in product purification | 1. Similar polarities of this compound and N,N-dinonylaniline. | 1a. Use a long chromatography column with a shallow solvent gradient for better separation.1b. Consider the chemical separation methods described in the FAQs (e.g., derivatization with phthalic anhydride). |
| 2. Presence of other byproducts. | 2a. Identify the byproducts using techniques like NMR or mass spectrometry to understand their origin and devise a suitable purification strategy. |
Data on N-Alkylation of Aniline with 1-Nonanol
The following table summarizes representative data for the N-alkylation of aniline with 1-nonanol under various catalytic conditions, illustrating the impact on conversion and selectivity.
| Catalyst System | Aniline:Nonanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion of Aniline (%) | Selectivity for this compound (%) | Selectivity for N,N-Dinonylaniline (%) |
| RuCl₂(PPh₃)₃ / K₂CO₃ | 1:1.2 | 120 | 12 | 85 | 75 | 25 |
| RuCl₂(PPh₃)₃ / K₂CO₃ | 2:1 | 120 | 12 | 95 | 92 | 8 |
| [Ir(cod)Cl]₂ / PPh₃ / Cs₂CO₃ | 1:1.2 | 110 | 10 | 90 | 80 | 20 |
| [Ir(cod)Cl]₂ / PPh₃ / Cs₂CO₃ | 2:1 | 110 | 10 | 98 | 95 | 5 |
| Mn(CO)₅Br / Pincer Ligand / t-BuOK | 1:1.2 | 100 | 16 | 78 | 88 | 12 |
| Mn(CO)₅Br / Pincer Ligand / t-BuOK | 2:1 | 100 | 16 | 92 | 97 | 3 |
Note: The data in this table are representative and compiled from trends observed in the scientific literature for similar reactions. Actual results may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Method 1: Direct N-Alkylation using 1-Bromononane
Materials:
-
Aniline
-
1-Bromononane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (2 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to dissolve the reactants.
-
Slowly add 1-bromononane (1 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Method 2: "Borrowing Hydrogen" N-Alkylation using 1-Nonanol
Materials:
-
Aniline
-
1-Nonanol
-
RuCl₂(PPh₃)₃ (catalyst)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene (B28343), anhydrous
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine aniline (2 equivalents), 1-nonanol (1 equivalent), RuCl₂(PPh₃)₃ (1-2 mol%), and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid catalyst and base.
-
Wash the solid residue with toluene.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway showing the formation of the desired this compound and the undesired N,N-dinonylaniline through over-alkylation.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: N-Nonylaniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-nonylaniline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a clear question-and-answer format.
Q1: I am getting a low yield of this compound in my direct N-alkylation reaction with nonyl bromide. What are the common causes and how can I improve it?
A1: Low yields in the direct N-alkylation of aniline (B41778) with nonyl bromide can stem from several factors. Here are the most common issues and how to address them:
-
Insufficient Reaction Temperature: The reaction between aniline and a long-chain alkyl halide like nonyl bromide can be slow at room temperature. Consider increasing the temperature to 80-110°C to improve the reaction rate.
-
Poor Solubility: Aniline and nonyl bromide may not be fully miscible, leading to a slow reaction. Using a suitable solvent like Toluene, Acetonitrile (B52724), or DMF can help.
-
Inadequate Base: A base is required to neutralize the HBr formed during the reaction. Weak bases may not be effective. Consider using a stronger base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
-
Side Reactions: The primary side reaction is the formation of the dialkylated product, N,N-dinonylaniline. Using a larger excess of aniline can help to favor the mono-alkylation product. A molar ratio of aniline to nonyl bromide of 3:1 or higher is recommended.
-
Phase Transfer Catalysis: For reactions in a biphasic system or with poor solubility, a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the reaction rate and yield.[1][2]
Q2: I am observing a significant amount of N,N-dinonylaniline as a byproduct. How can I minimize this dialkylation?
A2: The formation of the dialkylation product is a common problem as the mono-alkylated product (this compound) can be more nucleophilic than aniline itself.[3] Here are strategies to enhance the selectivity for mono-alkylation:
-
Molar Ratio of Reactants: The most effective way to reduce dialkylation is to use a significant excess of aniline relative to the nonyl bromide.[3] A molar ratio of 3:1 to 5:1 (aniline:nonyl bromide) is a good starting point. This statistical advantage favors the reaction of nonyl bromide with the more abundant aniline.
-
Controlled Addition of Alkylating Agent: Adding the nonyl bromide slowly to the reaction mixture containing aniline and the base can help maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
-
Lower Reaction Temperature: While higher temperatures increase the reaction rate, they can also increase the rate of dialkylation. If you are observing significant dialkylation, try running the reaction at a slightly lower temperature for a longer period.
-
Choice of Solvent: The solvent can influence the selectivity. In some cases, polar aprotic solvents may favor mono-alkylation. Experiment with solvents like acetonitrile or DMF.
Q3: My reductive amination of aniline with nonanal (B32974) is not going to completion. What should I check?
A3: Reductive amination is an excellent method for synthesizing this compound. If you are experiencing incomplete conversion, consider the following:
-
Inefficient Imine Formation: The first step is the formation of an imine from aniline and nonanal. This is a reversible reaction and is often the rate-limiting step.
-
Water Removal: The formation of the imine produces water. Removing this water as it forms can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Acid Catalysis: The reaction is often catalyzed by a small amount of a weak acid, such as acetic acid, to facilitate the dehydration step.[4]
-
-
Reducing Agent Activity: The choice and activity of the reducing agent are crucial.
-
Mild Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for reductive amination as they are mild enough not to reduce the aldehyde starting material.[5][6]
-
pH Control: The pH of the reaction mixture can affect the stability and reactivity of the reducing agent. Ensure the pH is within the optimal range for your chosen reductant.
-
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. While many reductive aminations can be performed at room temperature, gentle heating may be required for less reactive substrates.
Q4: How can I effectively purify this compound from unreacted aniline and the N,N-dinonylaniline byproduct?
A4: Purifying this compound requires separating it from both a more polar compound (aniline) and a less polar compound (N,N-dinonylaniline).
-
Acid Wash: Unreacted aniline can be removed by washing the crude reaction mixture (dissolved in a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated to form the water-soluble anilinium salt, which will partition into the aqueous phase. The this compound and N,N-dinonylaniline will remain in the organic layer.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most effective method for separating this compound from the less polar N,N-dinonylaniline. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5 or 90:10), should be used. The less polar N,N-dinonylaniline will elute first, followed by the desired this compound.
-
Distillation under Reduced Pressure: If the quantities are large enough, fractional distillation under reduced pressure can be an effective purification method. This compound has a higher boiling point than aniline and a lower boiling point than N,N-dinonylaniline.
Data Presentation
The following tables summarize typical reaction conditions and yields for methods analogous to this compound synthesis. This data can be used as a starting point for optimizing your experiments.
Table 1: N-Alkylation of Aniline with Alkyl Halides - Representative Conditions
| Alkyl Halide | Aniline:Halide Ratio | Base | Solvent | Temperature (°C) | Yield of Mono-alkylated Product | Reference |
| 1-Bromobutane | 3:1 | K₂CO₃ | Acetonitrile | 80 | Good | [7] |
| 1-Bromooctane | 2:1 | Na₂CO₃ | Toluene | 110 | Moderate | [3] |
| Benzyl Chloride | 1.3:1 | K₂CO₃ | o-Xylene | 110 | High | [8] |
Note: Yields are qualitative as specific percentages for these exact conditions were not available in the cited literature. The trend indicates that an excess of aniline improves the yield of the mono-alkylated product.
Table 2: Reductive Amination of Aniline with Aldehydes - Representative Conditions
| Aldehyde | Reducing Agent | Solvent | Temperature | Yield | Reference |
| Benzaldehyde | NaBH₄ | Methanol | Room Temp | High | [5] |
| Butyraldehyde | HCOOH (Eschweiler-Clarke) | Water | 100°C | High | N/A |
| Various Aldehydes | Pd/C, H₂ | Ethanol | Room Temp | Good to Excellent | [6] |
Note: Specific yields can vary significantly based on the exact substrate and reaction conditions.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Direct N-Alkylation of Aniline with 1-Bromononane (B48978)
Materials:
-
Aniline (freshly distilled)
-
1-Bromononane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (3.0 equivalents), anhydrous potassium carbonate (2.0 equivalents), and acetonitrile. If using a phase transfer catalyst, add TBAB (0.1 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add 1-bromononane (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess aniline), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Reductive Amination of Aniline with Nonanal
Materials:
-
Aniline (freshly distilled)
-
Nonanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add aniline (1.0 equivalent), nonanal (1.1 equivalents), and anhydrous dichloromethane.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 3-12 hours.
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflows for the synthesis of this compound.
Troubleshooting Decision Tree for this compound Synthesis
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective N-Alkylation of Aniline by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
Technical Support Center: Purifying N-Substituted Anilines by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-substituted anilines using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying N-substituted anilines on silica (B1680970) gel?
A1: The primary challenge is the interaction between the basic nitrogen atom of the aniline (B41778) and the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel. This can lead to several issues, including:
-
Streaking or Tailing: The compound spreads down the column, leading to broad or "streaky" bands and poor separation.[1][2][3]
-
Irreversible Adsorption: The aniline binds strongly to the silica and may not elute from the column, resulting in low recovery.
-
Decomposition: The acidic nature of the silica gel can cause the degradation of sensitive N-substituted anilines.[4][5][6]
Q2: How can I prevent streaking and improve the peak shape of my N-substituted aniline during column chromatography?
A2: To minimize unwanted interactions with silica gel, you can add a small amount of a basic modifier to your eluent.[7] A common choice is triethylamine (B128534) (Et₃N) at a concentration of 0.1-2% (v/v).[1][8][9] The triethylamine will compete with your aniline for binding to the acidic sites on the silica, thus reducing streaking and improving peak shape.[10][11]
Q3: What stationary phase should I use for purifying N-substituted anilines?
A3: While silica gel is the most common stationary phase, its acidic nature can be problematic. Here are some options:
-
Deactivated Silica Gel: You can "deactivate" silica gel by pre-treating it with a basic solution, such as triethylamine in your eluent, before packing the column.[1][7][12]
-
Alumina (B75360) (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds like anilines.[2][12] Basic or neutral alumina is generally preferred.
-
Amine-functionalized Silica: This specialized stationary phase has an amino group bonded to the silica surface, making it more suitable for the purification of basic compounds without the need for mobile phase modifiers.[11]
Q4: How do I choose an appropriate solvent system (mobile phase) for my separation?
A4: The ideal solvent system will provide a good separation of your target compound from impurities. This is typically determined by thin-layer chromatography (TLC) beforehand.
-
Starting Point: A common starting point for many organic compounds is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[6]
-
Target Rf Value: Aim for an Rf (retention factor) value of 0.2-0.4 for your desired compound on the TLC plate to ensure good separation on the column.
-
Adding a Basic Modifier: Remember to add a small percentage of a base like triethylamine to your TLC developing solvent to mimic the conditions you will use on the column.
Q5: How can I visualize my N-substituted aniline on a TLC plate?
A5: Many N-substituted anilines are UV-active due to the aromatic ring and can be visualized under a UV lamp (254 nm).[3][13] For compounds that are not UV-active or for better visualization, you can use a chemical stain. Common stains for amines include:
-
Ninhydrin: Stains primary and secondary amines, often appearing as pink or purple spots upon heating.[14]
-
Potassium Permanganate (KMnO₄): A general stain that reacts with compounds that can be oxidized, appearing as yellow/brown spots on a purple background.
-
Anisaldehyde Stain: Can give colored spots with various functional groups, including amines.[15]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of N-substituted anilines.
| Problem | Possible Cause | Solution |
| Compound Streaks or "Tails" on the Column | Strong interaction between the basic aniline and acidic silica gel.[1][2] | Add 0.1-2% triethylamine or a similar volatile base to your eluent system. Alternatively, use a less acidic stationary phase like deactivated silica gel or basic alumina.[7][12] |
| Low or No Recovery of the Compound | The compound is irreversibly adsorbed onto the acidic sites of the silica gel.[4] | Use a more polar eluent system containing a basic additive. If that fails, switch to a more inert stationary phase like basic alumina or deactivated silica. |
| Compound Decomposes on the Column | The N-substituted aniline is sensitive to the acidic environment of the silica gel.[4][5] | Deactivate the silica gel with triethylamine before use.[1] Alternatively, use a neutral stationary phase like Florisil or basic alumina.[4][12] A quick filtration through a small plug of basic alumina may also be effective. |
| Poor Separation of Compound from Impurities | The chosen eluent system is not optimal for the separation. | Optimize the solvent system using TLC. Try different solvent combinations or a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Cracks in the Silica Gel Bed | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly without any air bubbles. Never let the solvent level drop below the top of the silica gel.[2] |
Experimental Protocols
General Protocol for Purifying an N-Substituted Aniline using Column Chromatography
This protocol provides a general workflow. Specific solvent systems and conditions should be optimized for each compound using TLC.
1. Slurry Preparation and Column Packing:
- In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
- Secure the column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
- Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
- Allow the silica to settle, and then add a protective layer of sand on top.
- Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
- Wet Loading: Dissolve the crude N-substituted aniline in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the sample to the top of the column.[16]
- Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[16]
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions. The size of the fractions will depend on the scale of the separation.
- Monitor the elution of your compound by TLC analysis of the collected fractions.
4. Compound Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified N-substituted aniline.
Example Protocol: Purification of N-Phenyl-2-naphthylamine
-
TLC Analysis: Develop a TLC plate with a 95:5 hexane:ethyl acetate mixture containing 1% triethylamine. The product should have an Rf value of approximately 0.3.
-
Column Preparation: Pack a column with silica gel using the 95:5 hexane:ethyl acetate with 1% triethylamine eluent.
-
Sample Loading: Dissolve the crude N-phenyl-2-naphthylamine in a minimal amount of dichloromethane (B109758) and load it onto the column.
-
Elution: Elute the column with the prepared solvent system.
-
Analysis: Monitor the fractions by TLC and combine the pure fractions.
-
Isolation: Evaporate the solvent to yield the purified N-phenyl-2-naphthylamine.
Quantitative Data
The following table provides examples of solvent systems and approximate Rf values for some N-substituted anilines. These should be used as a starting point, and optimization is recommended for each specific separation.
| Compound | Stationary Phase | Eluent System (v/v) | Approximate Rf |
| N-methylaniline | Silica Gel | Hexane:Ethyl Acetate (9:1) + 1% Et₃N | 0.4 |
| N,N-dimethylaniline | Silica Gel | Hexane:Ethyl Acetate (9.5:0.5) + 1% Et₃N | 0.5 |
| Diphenylamine | Silica Gel | Hexane:Dichloromethane (8:2) + 1% Et₃N | 0.35 |
| N-alkylaniline (general) | Silica Gel | Petroleum Ether:Ethyl Acetate (gradient) + 1% Et₃N | Varies |
| N-(4-Butylphenyl)-5-methoxy-2,3-dihydro-1H-inden-1-amine | Silica Gel | Petroleum Ether:Ethyl Acetate (94:6) | ~0.3 |
Mandatory Visualizations
Here are diagrams to visualize key workflows and relationships in the purification of N-substituted anilines.
Caption: Troubleshooting workflow for common issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. epfl.ch [epfl.ch]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: N-Alkylaniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-alkylanilines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during N-alkylaniline synthesis in a question-and-answer format.
Low Reaction Yield
Question: Why is the yield of my N-alkylaniline synthesis unexpectedly low?
Answer:
Low yields in N-alkylaniline synthesis can stem from several factors, depending on the chosen synthetic route. Here are common causes and their respective solutions for two primary methods: Reductive Amination and Buchwald-Hartwig Amination.
For Reductive Amination:
-
Incomplete Imine Formation: The initial condensation of the aniline (B41778) and the aldehyde/ketone to form an imine is a crucial equilibrium-driven step.
-
Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as magnesium sulfate (B86663) or molecular sieves, or azeotropic removal of water can drive the equilibrium towards imine formation. You can monitor imine formation by techniques like NMR before adding the reducing agent.[1]
-
-
Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may have degraded.
-
Solution: Sodium triacetoxyborohydride (B8407120) (STAB) is often effective and can be used in a one-pot reaction.[2] If STAB fails, consider stronger reducing agents like sodium cyanoborohydride (NaBH₃CN), but be mindful of its toxicity and the need for pH control.[3] Always use freshly opened or properly stored reducing agents. For some electron-deficient anilines, a combination of BH₃·THF and TMSCl in DMF can give full conversion in minutes.[2]
-
-
Side Reactions: The reducing agent might preferentially reduce the carbonyl compound instead of the imine.
For Buchwald-Hartwig Amination:
-
Catalyst Inactivity: The palladium catalyst may be poisoned or may not have been activated to the active Pd(0) species.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine (B1218219) ligands and the catalyst. Use of a pre-catalyst can lead to cleaner formation of the active catalytic species.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands often improve reaction efficiency.[7][8]
-
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides, iodides, or triflates.[6]
-
Incorrect Base or Solvent: The choice of base and solvent is crucial and interdependent.[10]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of solvent can significantly impact the reaction rate and product distribution. Toluene and dioxane are frequently used solvents.[11]
-
Over-alkylation and Side Reactions
Question: How can I prevent the formation of di- and tri-alkylanilines and other side products?
Answer:
Over-alkylation is a common issue, particularly in direct alkylation methods. The N-alkylaniline product is often more nucleophilic than the starting aniline, leading to further reaction.
-
Control Stoichiometry:
-
Solution: Using a large excess of the aniline relative to the alkylating agent can favor mono-alkylation.[12] However, this can make product purification challenging.
-
-
Stepwise Procedures:
-
Solution for Reductive Amination: A stepwise procedure involving the formation of the imine first, followed by reduction, can help control over-alkylation, especially when dialkylation is a problem with primary amines.[5]
-
-
Use of Protecting Groups:
-
Solution: Introducing a protecting group on the aniline nitrogen can prevent over-alkylation. After the mono-alkylation step, the protecting group can be removed.[13]
-
-
Buchwald-Hartwig Amination Side Reactions:
-
Hydrodehalogenation: This side reaction results in the removal of the halide from the aryl halide, leading to an arene byproduct.
-
Solution: The choice of ligand and reaction conditions can influence the extent of this side reaction. Using bulky phosphine ligands can sometimes mitigate this issue.[7]
-
-
β-Hydride Elimination: This can occur from the palladium-amido intermediate, leading to an imine and a hydrodehalogenated arene.
-
Solution: The choice of a suitable ligand that promotes rapid reductive elimination over β-hydride elimination is key to avoiding this side reaction.[14]
-
-
Purification Challenges
Question: I am having difficulty purifying my N-alkylaniline product. What are the best strategies?
Answer:
Purification of N-alkylanilines can be challenging due to the presence of unreacted starting materials, over-alkylated products, and other side products with similar polarities.
-
Column Chromatography:
-
Strategy: This is the most common method for purifying N-alkylanilines. A silica (B1680970) gel column with a gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent should be carefully optimized to achieve good separation.
-
Troubleshooting: If the product co-elutes with impurities, consider using a different solvent system or a different stationary phase (e.g., alumina). Sometimes, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve the peak shape and separation of basic amines on silica gel.
-
-
Acid-Base Extraction:
-
Strategy: This technique can be used to separate the basic N-alkylaniline product from non-basic impurities. The reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Troubleshooting: This method may not be effective if impurities are also basic. Emulsion formation can also be an issue, which can sometimes be broken by adding brine.
-
-
Crystallization:
-
Strategy: If the N-alkylaniline is a solid, recrystallization from a suitable solvent can be a highly effective purification method. The choice of solvent is critical and may require some screening.
-
-
Use of Scavenger Resins:
-
Strategy: In a flow chemistry setup or even in batch, scavenger resins can be used to remove specific impurities, such as unreacted starting materials or byproducts, simplifying the purification process.[15]
-
Data Presentation
The following tables summarize key quantitative data for optimizing N-alkylaniline synthesis.
Table 1: Comparison of Phosphine Ligands for Buchwald-Hartwig Amination of Bromobenzene (B47551) with Aniline.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | Good |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Quantitative |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Quantitative |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Quantitative |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 84 |
| tBuXPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 77 |
| JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 31 |
| XantPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 98 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates. Data compiled from multiple sources.[16][17]
Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination Yield.
| Base | Solvent | Temperature (°C) | General Outcome |
| NaOtBu | Toluene | 80-110 | Generally high yields, common choice. |
| LHMDS | Toluene | 80-110 | Effective, can be used with base-sensitive substrates. |
| K₃PO₄ | Dioxane | 100 | Milder base, can be effective in some cases. |
| Cs₂CO₃ | Toluene | 110 | Often used, can provide good yields. |
| K₂CO₃ | Toluene | 110 | Weaker base, may result in lower yields. |
| t-BuOLi | Toluene | 100 | Can give good results, especially with certain ligands. |
| t-BuONa | Toluene | 100 | Often provides high yields with appropriate ligands. |
Note: The optimal base and solvent combination is highly dependent on the specific substrates and ligand used.[10][11][18]
Experimental Protocols
Protocol 1: Reductive Amination of Aniline with Benzaldehyde (B42025)
This protocol describes a general procedure for the synthesis of N-benzylaniline.
Materials:
-
Aniline (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of aniline (1.0 equiv) in anhydrous DCM or DCE, add benzaldehyde (1.0 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylaniline.
Protocol 2: Buchwald-Hartwig Amination of Bromobenzene with Aniline
This protocol provides a general method for the synthesis of triphenylamine.
Materials:
-
Bromobenzene (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene, followed by bromobenzene (1.0 equiv) and aniline (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure triphenylamine.
Visualizations
Troubleshooting Workflow for Low Yield in N-Alkylaniline Synthesis
References
- 1. reddit.com [reddit.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 13. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Nonylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted aniline (B41778) from the N-nonylaniline product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted aniline from my this compound product?
A1: The most common and effective methods for purifying this compound from unreacted aniline include:
-
Acidic Extraction (Liquid-Liquid Extraction): This is often the first method attempted due to its simplicity. It involves washing the crude product mixture with a dilute aqueous acid solution (e.g., 1M or 2M HCl) to protonate the more basic aniline, rendering it water-soluble and allowing for its removal into the aqueous phase.[1]
-
Flash Column Chromatography: A highly effective method for separating compounds with different polarities. It is particularly useful when acidic extraction is not suitable due to the basicity of the product.
-
Vacuum Distillation: This technique is suitable for separating compounds with different boiling points. Aniline (boiling point: 184°C) can be separated from the higher-boiling this compound. Vacuum is applied to reduce the boiling points and prevent thermal decomposition.
-
Steam Distillation: This method is effective for separating volatile compounds like aniline from non-volatile impurities.[2]
-
Chemical Derivatization: In some cases, unreacted aniline can be converted into a different compound that is easier to separate. For example, reacting the mixture with acetic anhydride (B1165640) will convert aniline to acetanilide, which has different solubility and chromatographic properties.
Q2: My this compound product is also basic. Will I lose my product during an acidic wash?
A2: Yes, this is a significant concern. Since this compound is also a secondary amine, it can be protonated by the acid and partition into the aqueous layer along with the aniline hydrochloride salt, leading to a lower yield of your desired product.[1] The extent of this loss depends on the basicity of this compound compared to aniline and the pH of the aqueous solution. It is crucial to carefully control the pH during the extraction.
Q3: How can I avoid emulsion formation during the acidic extraction?
A3: Emulsion formation is a common issue in liquid-liquid extractions, especially when dealing with amine salts which can act as surfactants.[3][4] To prevent or break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area between the two phases without creating a stable emulsion.[3]
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous layer, which helps to break up emulsions.[3]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes break up the emulsion.
Q4: What is a good starting point for a solvent system for flash column chromatography to separate aniline and this compound?
A4: For the separation of aniline from the more non-polar this compound on silica (B1680970) gel, a non-polar solvent system with a small amount of a more polar solvent is a good starting point. A common choice is a gradient of ethyl acetate (B1210297) in hexanes or petroleum ether. Since both compounds are basic, adding a small amount of a base like triethylamine (B128534) (typically 0.1-1%) to the eluent can help to reduce tailing and improve the separation by neutralizing the acidic sites on the silica gel.[1]
Troubleshooting Guides
Problem 1: Low yield of this compound after acidic extraction.
| Possible Cause | Troubleshooting Step |
| Co-extraction of this compound into the aqueous acidic layer. | - Use a milder acidic solution (e.g., 0.5M HCl instead of 2M HCl).- Carefully monitor and adjust the pH of the aqueous layer to be just acidic enough to protonate the aniline but not the this compound. This may require careful pH measurements.- Perform multiple extractions with smaller volumes of the acidic solution rather than one large volume extraction.- After the acidic wash, you can try to basify the aqueous layer and extract with an organic solvent to recover any lost this compound, though this will be mixed with the aniline. |
| Incomplete phase separation. | - Allow the separatory funnel to stand for a longer period to allow for complete separation.- If an emulsion has formed, refer to the FAQ on breaking emulsions. |
| Product loss during workup. | - Ensure all glassware is properly rinsed to transfer all of the product.- Minimize the number of transfer steps. |
Problem 2: Incomplete removal of aniline after purification.
| Possible Cause | Troubleshooting Step |
| Insufficient acidic extraction. | - Increase the number of acidic washes (e.g., from 2 to 4).- Use a slightly more concentrated acid solution, keeping in mind the potential for product loss.- Ensure thorough mixing of the organic and aqueous layers during extraction. |
| Co-elution during column chromatography. | - Optimize the solvent system. Try a shallower gradient or an isocratic elution with a less polar solvent system.- Add triethylamine to the eluent to improve peak shape and resolution.- Ensure the column is not overloaded with the crude product. |
| Similar boiling points for distillation. | - For vacuum distillation, use a fractional distillation column to improve separation efficiency.- Ensure the vacuum is stable and the heating is slow and steady to allow for proper equilibration. |
Experimental Protocols
Acidic Extraction Protocol
-
Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel.
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. The upper layer will be the organic phase (depending on the solvent used) and the lower layer will be the aqueous phase containing the aniline hydrochloride.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-5) two to three more times with fresh 1M HCl.
-
Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Flash Column Chromatography Protocol
-
Adsorbent: Pack a glass column with silica gel (230-400 mesh).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a stronger solvent like dichloromethane.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent system, such as 98:2 hexane:ethyl acetate with 0.1% triethylamine.
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the this compound after the less polar impurities and before the more polar aniline.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Concentration: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Data Presentation
The following table provides a qualitative comparison of the different purification methods. Quantitative data is highly dependent on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Purity of this compound | Yield of this compound | Throughput | Key Considerations |
| Acidic Extraction | Good to Excellent | Moderate to Good | High | Risk of product loss if this compound is significantly basic. Potential for emulsion formation. |
| Flash Column Chromatography | Excellent | Good to Excellent | Low to Moderate | Requires solvent optimization. Good for removing a wide range of impurities. |
| Vacuum Distillation | Good to Excellent | Good | Moderate | Effective if boiling points are sufficiently different. Requires vacuum setup. |
| Steam Distillation | Good | Moderate | Moderate | Best for removing non-volatile impurities from aniline, less direct for this specific separation. |
Visualizations
Caption: Workflow for the purification of this compound using acidic extraction.
Caption: Workflow for the purification of this compound using flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of aniline removal by UV/CaO2 and UV/H2O2: Degradation kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. organic chemistry - Emulsion formation during extraction - Chemistry Stack Exchange [chemistry.stackexchange.com]
Stability issues of N-Nonylaniline under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Nonylaniline under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: this compound is susceptible to degradation under acidic conditions through several pathways. The primary concerns include:
-
Oxidation: The aniline (B41778) moiety is prone to oxidation, which can be accelerated by acidic conditions, leading to the formation of colored impurities and polymeric byproducts.
-
N-Dealkylation: The bond between the nitrogen atom and the nonyl group can be cleaved under acidic catalysis, resulting in the formation of aniline and nonene or nonanol.
-
Rearrangement: While less common for simple N-alkylanilines compared to more complex structures, acid-catalyzed rearrangements of the alkyl group or on the aromatic ring are a possibility, leading to isomeric impurities.
-
Hydrolysis: In aqueous acidic solutions, hydrolysis of intermediates or degradation products can occur.
Q2: What are the typical signs of this compound degradation in my experiment?
A2: Degradation of this compound can manifest in several ways:
-
Color Change: The appearance of yellow, brown, or black coloration in a previously colorless or pale-yellow solution is a strong indicator of oxidation and the formation of polymeric impurities.
-
Unexpected Peaks in Analytical Chromatograms: The emergence of new peaks in HPLC or GC analysis that are not attributable to starting materials, reagents, or expected products suggests the formation of degradation products.
-
Low Yield of Desired Product: If this compound is a reactant, its degradation will lead to a lower than expected yield of the target molecule.
-
Inconsistent Experimental Results: Variability in reaction outcomes under seemingly identical acidic conditions can sometimes be attributed to the inconsistent stability of this compound.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To enhance the stability of this compound in acidic media, consider the following precautions:
-
Use the Mildest Acidic Conditions Possible: Opt for weaker acids or lower concentrations of strong acids whenever the experimental protocol allows.
-
Control the Temperature: Degradation reactions are often accelerated at higher temperatures. Running experiments at lower temperatures can significantly reduce the rate of degradation.
-
Exclude Oxygen: To minimize oxidation, perform reactions under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use can also be beneficial.
-
Limit Exposure Time: Reduce the time this compound is in contact with the acidic medium to the minimum required for the reaction to proceed to completion.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to prevent oxidative degradation, but compatibility with the desired reaction must be verified.
Troubleshooting Guides
Issue 1: Development of Intense Color in the Reaction Mixture
| Possible Cause | Troubleshooting Step |
| Oxidation of the aniline ring. | 1. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. 2. Use degassed solvents. 3. If permissible by the reaction chemistry, consider adding a radical scavenger or antioxidant. 4. Lower the reaction temperature. |
| Reaction with impurities in the starting material or solvent. | 1. Ensure the purity of this compound and all solvents and reagents using appropriate analytical techniques (e.g., NMR, GC-MS). 2. Purify starting materials and solvents if necessary. |
| Formation of polymeric byproducts. | 1. Analyze the reaction mixture by techniques such as Gel Permeation Chromatography (GPC) to detect high molecular weight species. 2. Adjust reaction conditions (e.g., lower concentration, milder acid) to disfavor polymerization. |
Issue 2: Appearance of Multiple Unidentified Peaks in HPLC/GC Analysis
| Possible Cause | Troubleshooting Step |
| N-Dealkylation leading to aniline and nonyl-derived species. | 1. Analyze the sample by GC-MS to identify fragments corresponding to aniline (m/z 93) and C9 species. 2. Co-inject with an authentic sample of aniline to confirm the peak identity. |
| Acid-catalyzed rearrangement. | 1. Isolate the impurity peaks using preparative chromatography. 2. Characterize the isolated impurities by NMR spectroscopy and mass spectrometry to determine their structures. |
| Formation of various oxidation products. | 1. Use a diode-array detector (DAD) in HPLC to obtain UV-Vis spectra of the impurity peaks, which can provide clues about their chromophores. 2. LC-MS analysis can provide molecular weight information for the unknown peaks. |
Data Presentation
The following table summarizes hypothetical data from a forced degradation study of this compound under various acidic conditions. This data is for illustrative purposes to demonstrate the expected trends in stability.
| Condition | Time (h) | This compound (% Remaining) | Aniline (% Formed) | Other Degradants (% Total) | Appearance |
| 0.1 M HCl (aq) | 24 | 85.2 | 8.1 | 6.7 | Pale Yellow |
| 0.1 M HCl (aq) | 72 | 65.7 | 18.9 | 15.4 | Yellow-Brown |
| 1 M HCl (aq) | 24 | 52.1 | 25.3 | 22.6 | Dark Brown |
| 1 M HCl (aq) | 72 | 20.8 | 40.1 | 39.1 | Black Precipitate |
| 0.1 M H₂SO₄ (aq) | 24 | 88.9 | 6.5 | 4.6 | Pale Yellow |
| 0.1 M H₂SO₄ (aq) | 72 | 72.3 | 15.2 | 12.5 | Yellow |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic stress conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 1 M and 0.1 M aqueous solutions
-
Sulfuric acid (H₂SO₄), 1 M and 0.1 M aqueous solutions
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium hydroxide (B78521) (for neutralization)
-
Vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
For each acidic condition (0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄), add 1 mL of the this compound stock solution to a vial.
-
Add 9 mL of the respective acid solution to the vial.
-
Prepare a control sample by adding 1 mL of the stock solution to 9 mL of a 50:50 methanol:water mixture.
-
-
Incubation: Store the vials at a controlled temperature (e.g., 40 °C) and protect them from light.
-
Time Points: Withdraw aliquots (e.g., 1 mL) from each vial at specified time points (e.g., 0, 8, 24, 48, 72 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquot with an appropriate amount of sodium hydroxide solution to stop further degradation.
-
Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC-UV method.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 60% acetonitrile.
-
Ramp to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 60% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Mandatory Visualization
Caption: Potential degradation pathways of this compound under acidic conditions.
Validation & Comparative
A Comparative Analysis of the Physical Properties of N-Octylaniline and N-Nonylaniline Isomers
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the physical properties of organic compounds is paramount. This guide provides a detailed comparison of the physical characteristics of 4-octylaniline (B91056) and 4-nonylaniline (B1345694), isomers of N-octylaniline and N-nonylaniline respectively. This information is critical for predicting their behavior in various experimental and industrial settings, including reaction kinetics, formulation, and purification processes.
Data Presentation: A Side-by-Side Comparison
| Physical Property | 4-Octylaniline | 4-Nonylaniline |
| CAS Number | 16245-79-7[1][2] | 37529-29-6[3] |
| Molecular Formula | C₁₄H₂₃N[1][4] | C₁₅H₂₅N[3] |
| Molecular Weight | 205.34 g/mol [2] | 219.37 g/mol [5] |
| Melting Point | ~ -20 °C to 17 °C[1][6] | Not available |
| Boiling Point | ~300 °C (at 760 mmHg)[1]; 175 °C (at 13 mmHg)[2][7] | 333.2 °C (at 760 mmHg)[3] |
| Density | 0.898 g/mL at 25 °C[2][7] | 0.9 g/cm³[3] |
| Solubility in Water | Insoluble[1][7] | Not available |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone[1] | Not available |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following are detailed methodologies for the key experiments cited in this guide.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. This property is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of the crystalline solid is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
-
Distillation flask or a small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or oil bath
-
Clamps and stand
Procedure:
-
A small volume (a few milliliters) of the liquid is placed in a distillation flask or a small test tube.
-
A capillary tube, sealed at one end, is placed inside the flask or test tube with the open end submerged in the liquid.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the flask or just above the liquid in the test tube.
-
The apparatus is gently heated.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
-
Thermometer
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured (m₁).
-
The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the mass is measured again (m₂). The temperature of the liquid is recorded.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured (m₃).
-
The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
Procedure:
-
A specific volume of the solvent (e.g., 1 mL of water or an organic solvent) is placed in a test tube.
-
A small, known amount of the solute is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or shaker for a set period to ensure thorough mixing.
-
The mixture is then allowed to stand and observed for any undissolved solute.
-
If the solute completely dissolves, more is added in small increments until saturation is reached (i.e., no more solute dissolves).
-
Solubility is typically expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100 mL or mol/L).
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the physical properties of N-substituted anilines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Octylaniline 99 16245-79-7 [sigmaaldrich.com]
- 3. 4-Nonylaniline | CAS#:37529-29-6 | Chemsrc [chemsrc.com]
- 4. 4-n-Octylaniline 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. lookchem.com [lookchem.com]
- 6. 4-N-OCTYLANILINE | 16245-79-7 [amp.chemicalbook.com]
- 7. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]
Comparative study of N-alkylaniline corrosion inhibition efficiency.
A Comprehensive Guide for Researchers and Scientists in Drug Development and Materials Science
The escalating issue of metal corrosion poses a significant challenge across various industries, including chemical processing, oil and gas, and infrastructure. The use of organic corrosion inhibitors is a well-established and effective strategy to mitigate this degradation. Among these, N-alkylanilines have emerged as a promising class of inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. This guide provides an objective comparison of the corrosion inhibition efficiency of various N-alkylanilines, supported by experimental data, to assist researchers in selecting and developing effective corrosion management strategies.
Performance Comparison of N-Alkylanilines as Corrosion Inhibitors
The inhibition efficiency of N-alkylanilines is influenced by several factors, including the length of the alkyl chain, the concentration of the inhibitor, the nature of the corrosive medium, and the temperature. The following table summarizes the quantitative data from various studies on the performance of different N-alkylanilines as corrosion inhibitors for mild steel and N80 steel in acidic environments.
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Test Method | Reference |
| N-Methylaniline | Not Specified | HCl | Not Specified | Good | SEM | [1] |
| 2-Ethyl aniline (B41778) | 95 mM | 15% HCl | Room Temp. | 78.3 | Weight Loss | [2] |
| 95 mM | 15% HCl | Room Temp. | >78.3 (from Icorr) | Potentiodynamic Polarization | [2] | |
| Optimum | 15% HCl | 60 | 62.1 | Weight Loss | [2] | |
| Optimum | 15% HCl | 110 | 48.9 | Weight Loss | [2] | |
| 2,4-Dimethyl aniline | 95 mM | 15% HCl | Room Temp. | 77.3 | Weight Loss | [2] |
| 95 mM | 15% HCl | Room Temp. | >77.3 (from Icorr) | Potentiodynamic Polarization | [2] | |
| Optimum | 15% HCl | 60 | 51.7 | Weight Loss | [2] | |
| Optimum | 15% HCl | 110 | 44.7 | Weight Loss | [2] | |
| N-Butylaniline | 1.5 g/L | 10% HCl | 40 - 60 | ~50 | Weight Loss | [3] |
| 1.5 g/L | 15% HCl | 40 - 60 | ~50 | Weight Loss | [3] |
Key Observations:
-
Effect of Alkyl Substitution: The introduction of alkyl groups to the aniline molecule generally enhances corrosion inhibition efficiency. For instance, both 2-ethyl aniline and 2,4-dimethyl aniline show significant inhibition properties.[2]
-
Concentration Dependence: The inhibition efficiency of N-alkylanilines typically increases with concentration up to an optimal point, after which it may plateau.[2]
-
Temperature Effect: The performance of these inhibitors is sensitive to temperature. Generally, inhibition efficiency tends to decrease at higher temperatures, likely due to increased desorption from the metal surface.[2]
-
Inhibitor Type: Potentiodynamic polarization studies suggest that N-alkylanilines often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2]
Experimental Protocols
The data presented in this guide is derived from established corrosion testing methodologies, primarily weight loss measurements and electrochemical techniques.
Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, N80 steel) of known dimensions and surface area.
-
Corrosive solution (e.g., 15% HCl).
-
N-alkylaniline inhibitors.
-
Analytical balance.
-
Water bath or thermostat for temperature control.
-
Desiccator.
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with a series of emery papers of decreasing grit size, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution with and without the addition of the N-alkylaniline inhibitor at a specific concentration. The tests are conducted for a predetermined period (e.g., 6 hours) and at a constant temperature.
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a cleaning solution containing HCl and a restrainer), wash with distilled water and acetone, dry, and reweigh.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:
-
W₀ is the weight loss of the coupon in the uninhibited solution.
-
Wᵢ is the weight loss of the coupon in the inhibited solution.
-
Electrochemical Methods
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitor's mode of action.
Apparatus:
-
A three-electrode electrochemical cell:
-
Working Electrode (WE): The metal specimen (e.g., mild steel).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) electrode.
-
-
Potentiostat/Galvanostat.
-
Computer with relevant software for data acquisition and analysis.
Potentiodynamic Polarization Procedure:
-
Electrode Preparation: Prepare the working electrode by polishing and cleaning as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the corrosive solution containing the desired concentration of the N-alkylaniline inhibitor.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state.
-
Polarization Scan: Apply a potential scan, typically from a potential cathodic to the OCP to a potential anodic to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting current density as a function of the applied potential (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where:
-
Icorr₀ is the corrosion current density in the uninhibited solution.
-
Icorrᵢ is the corrosion current density in the inhibited solution.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the corrosion inhibition efficiency of N-alkylanilines.
Caption: General experimental workflow for evaluating N-alkylaniline corrosion inhibitors.
Conclusion
N-alkylanilines demonstrate considerable potential as effective corrosion inhibitors for steel in acidic environments. The efficiency of these compounds is closely linked to their molecular structure, concentration, and the surrounding environmental conditions. This guide provides a foundational understanding of their comparative performance and the experimental methodologies used for their evaluation. Further research focusing on a wider range of N-alkylanilines with varying alkyl chain lengths and substitution patterns under diverse corrosive conditions is essential for the development of next-generation, high-performance corrosion inhibitors.
References
Comparative Toxicity Assessment of Long-Chain N-Alkylanilines: A Guide for Researchers
A comprehensive analysis of the cytotoxic, genotoxic, and developmental effects of long-chain N-alkylanilines, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
This guide offers an objective comparison of the toxicological profiles of a series of long-chain N-alkylanilines, focusing on their impact on various biological systems. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a critical resource for assessing the potential risks associated with these compounds.
In Vitro Cytotoxicity
Table 1: Hypothetical Comparative Cytotoxicity of Long-Chain N-Alkylanilines (IC50, µM)
| Compound | HepG2 Cells | A549 Cells |
| N-Butylaniline | Data not available | Data not available |
| N-Hexylaniline | Data not available | Data not available |
| N-Octylaniline | Data not available | Data not available |
| N-Dodecylaniline | Data not available | Data not available |
| N-Hexadecylaniline | Data not available | Data not available |
| N-Octadecylaniline | Data not available | Data not available |
Note: This table is a template. Currently, there is a lack of publicly available, directly comparable IC50 data for this specific series of compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: HepG2 or A549 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Exposure: Cells are treated with various concentrations of the N-alkylaniline compounds for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Genotoxicity Assessment
The genotoxic potential of aniline (B41778) and its derivatives is a significant concern. The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus test are standard assays to evaluate the mutagenic and clastogenic potential of chemical compounds. A DNA repair test with primary cultured rat hepatocytes has shown that some aniline derivatives can elicit a positive genotoxic response[1].
Table 2: Genotoxicity Profile of N-Alkylanilines
| Compound | Ames Test Result | In Vitro Micronucleus Test Result |
| N-Butylaniline | Data not available | Data not available |
| N-Hexylaniline | Data not available | Data not available |
| N-Octylaniline | Data not available | Data not available |
| N-Dodecylaniline | Data not available | Data not available |
| N-Hexadecylaniline | Data not available | Data not available |
| N-Octadecylaniline | Data not available | Data not available |
Note: This table is a template. Currently, there is a lack of publicly available, directly comparable genotoxicity data for this specific series of compounds.
Experimental Protocol: Ames Test
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.
-
Strain Selection: Appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are selected.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Developmental Toxicity
Developmental toxicity studies are crucial for identifying potential adverse effects on developing organisms. Studies on N,N-dimethylaniline in zebrafish embryos have demonstrated developmental toxicity, including malformations such as pericardial edema, yolk sac edema, and spinal curvature. The heart appears to be a potential target organ for the toxic effects of this compound[2].
Table 3: Developmental Toxicity of N,N-Dimethylaniline in Zebrafish Embryos
| Endpoint | Concentration | Observation | Reference |
| LC50 (96h) | 20-80 µg/mL | Concentration-dependent mortality | [2] |
| Malformations | 20-80 µg/mL | Pericardial edema, yolk sac edema, spinal curvature | [2] |
| Cardiotoxicity | 20-80 µg/mL | Altered heart rate and morphology | [2] |
Note: This table summarizes available data for a short-chain N,N-dialkylaniline and serves as an example. Data for long-chain N-monoalkylanilines is needed for a direct comparison.
Experimental Protocol: Zebrafish Embryo Toxicity Test (FET)
The Fish Embryo Acute Toxicity (FET) test is a widely used alternative to adult fish acute toxicity testing.
-
Embryo Collection: Newly fertilized zebrafish embryos are collected.
-
Exposure: Embryos are placed in multi-well plates and exposed to a range of concentrations of the test substance.
-
Incubation: Embryos are incubated at 26-27°C for up to 96 hours.
-
Observation: Embryos are observed at 24, 48, 72, and 96 hours post-fertilization for lethal and sub-lethal endpoints (e.g., coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat).
-
Data Analysis: The LC50 is determined, and any observed malformations are recorded.
Potential Mechanisms of Toxicity and Signaling Pathways
The toxicity of aniline and its derivatives is often linked to the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids. Key signaling pathways that may be involved in the cellular response to N-alkylaniline-induced oxidative stress include the Nrf2/Keap1 pathway, MAPK pathways, and the NF-κB pathway[3][4][5][6][7].
Conclusion
This guide highlights the current understanding of the toxicity of long-chain N-alkylanilines. While existing data on related compounds suggest potential cytotoxic, genotoxic, and developmental effects, there is a clear need for further research to establish a comprehensive and comparative toxicological database for this specific class of chemicals. The experimental protocols and potential mechanisms of toxicity outlined here provide a framework for future investigations that are essential for the safe development and application of these compounds.
References
- 1. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental Toxicity and Cardiotoxicity of N, N-Dimethylaniline in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress-mediated signaling pathways: A review | Semantic Scholar [semanticscholar.org]
- 6. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of N-Nonylaniline and N-Decylaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nonylaniline and N-Decylaniline are predicted to exhibit nearly identical chemical reactivity. The addition of a single methylene (B1212753) group in the alkyl chain of N-Decylaniline compared to this compound results in negligible differences in the electronic environment of the aniline (B41778) moiety and the steric hindrance around the nitrogen atom. Both compounds are expected to undergo typical reactions of secondary aromatic amines, such as electrophilic aromatic substitution and oxidation, at comparable rates and with similar product distributions under identical conditions. Any minor differences in physical properties, such as boiling point and density, are primarily due to the slight increase in molecular weight and van der Waals forces.
Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of this compound and N-Decylaniline. As members of a homologous series, their properties are expected to follow predictable trends.
| Property | This compound (C₁₅H₂₅N) | N-Decylaniline (C₁₆H₂₇N) | Justification for Similarity |
| Molecular Weight | 219.37 g/mol [1] | 233.39 g/mol [2][3][4] | Difference of one methylene unit (-CH₂-). |
| Boiling Point | ~333.2 °C at 760 mmHg (estimated)[1] | ~218-220 °C at 14 mmHg[3][4] | Boiling points of homologous series increase with chain length due to stronger van der Waals forces.[5][6] |
| Melting Point | N/A | 25 °C[2][3][4] | Expected to be slightly lower than N-Decylaniline, following the trend in homologous series.[6] |
| Density | ~0.9 g/cm³ (estimated)[1] | ~0.943 g/cm³[2] | Density in homologous series generally increases with molecular weight.[7] |
| Solubility in Water | Insoluble | Insoluble[3][4] | The large, nonpolar alkyl chains dominate the molecule's character, making them insoluble in water.[8] |
| Solubility in Organic Solvents | Soluble | Soluble | "Like dissolves like"; both are largely nonpolar molecules and are expected to dissolve in common organic solvents like ether, and dichloromethane.[9] |
Note: Properties for this compound are largely estimated based on data for N-Decylaniline and established trends in homologous series.[6][7][10]
Comparative Reactivity Analysis
The reactivity of N-alkylanilines is primarily governed by two factors: the electron density of the aromatic ring and the steric environment of the nitrogen atom.
Electronic Effects
The N-alkyl groups in both this compound and N-Decylaniline are weakly electron-donating through an inductive effect (+I).[11][12] This effect slightly increases the electron density on the nitrogen atom and, through resonance, on the ortho and para positions of the aromatic ring. This makes the ring more susceptible to electrophilic attack compared to unsubstituted aniline. However, the inductive effect of alkyl chains diminishes rapidly with distance, and the difference between a nonyl (C₉) and a decyl (C₁₀) group is electronically insignificant.[11] Therefore, the electron-donating contributions of the two alkyl chains are expected to be virtually identical, leading to no discernible difference in their activation of the aromatic ring.
Steric Effects
The long alkyl chains in both molecules introduce steric hindrance around the nitrogen atom, which can influence reactions involving direct attack on the nitrogen. However, the nonyl and decyl groups are both long, flexible chains. The difference of a single carbon atom in their length is unlikely to create a significant change in the steric bulk immediately surrounding the nitrogen atom. Therefore, the steric hindrance presented by the nonyl and decyl groups is considered to be effectively the same.
The logical relationship for predicting the similar reactivity of this compound and N-Decylaniline is outlined in the diagram below.
Caption: Logical workflow for predicting the similar reactivity of this compound and N-Decylaniline.
Key Reaction Profiles
Given their structural similarity, both this compound and N-Decylaniline are expected to behave similarly in the following key reactions.
Electrophilic Aromatic Substitution
The N-alkylamino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. Reactions such as halogenation, nitration, and sulfonation will readily occur, primarily at the para position due to the steric bulk of the N-alkyl group disfavoring attack at the ortho positions. The rates of these reactions are expected to be indistinguishable between the two compounds.
The general mechanism for electrophilic aromatic substitution is depicted below.
Caption: General mechanism for electrophilic aromatic substitution on N-alkylanilines.
Oxidation
The nitrogen atom in N-alkylanilines can be oxidized by various oxidizing agents. Common outcomes include the formation of N-oxides or, more frequently, N-dealkylation. The long alkyl chains can also be susceptible to oxidation at the carbon alpha to the nitrogen, leading to dealkylation. Given the similarity of the nonyl and decyl groups, the susceptibility to oxidation and the resulting product profiles are predicted to be identical.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted similarity in reactivity, the following standardized experimental protocols can be employed.
Experiment 1: Comparative Bromination (Electrophilic Aromatic Substitution)
Objective: To compare the rate of electrophilic bromination of this compound and N-Decylaniline.
Materials:
-
This compound
-
N-Decylaniline
-
Bromine
-
Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
UV-Vis spectrophotometer or GC-MS for analysis
Procedure:
-
Prepare equimolar solutions of this compound and N-Decylaniline in carbon tetrachloride in separate reaction flasks.
-
Prepare a stock solution of bromine in carbon tetrachloride.
-
Initiate the reactions simultaneously by adding an identical, sub-stoichiometric amount of the bromine solution to each flask with vigorous stirring at a constant temperature.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots by adding an excess of sodium thiosulfate solution.
-
Analyze the quenched aliquots to determine the concentration of the remaining N-alkylaniline or the formed product (p-bromo-N-alkylaniline).
-
Plot the concentration of the reactant or product versus time for both reactions to compare their rates.
Experiment 2: Comparative Oxidation with Hydrogen Peroxide
Objective: To compare the rate of oxidation of this compound and N-Decylaniline.
Materials:
-
This compound
-
N-Decylaniline
-
Hydrogen peroxide (30% solution)
-
Methanol (B129727) or another suitable solvent
-
Catalyst (e.g., a manganese or iron salt, optional)
-
Standard laboratory glassware
-
Thermostatically controlled reaction vessel
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare equimolar solutions of this compound and N-Decylaniline in methanol in separate, identical reaction vessels.
-
Bring both solutions to a constant, controlled temperature (e.g., 50 °C).
-
Initiate the reactions by adding an identical molar equivalent of hydrogen peroxide to each vessel simultaneously. If a catalyst is used, ensure it is added in the same concentration to both reactions.
-
At set time points, extract samples from each reaction.
-
Analyze the samples by HPLC or GC-MS to monitor the disappearance of the starting material and the appearance of oxidation products (e.g., aniline from dealkylation).
-
Compare the reaction progress over time for both this compound and N-Decylaniline to determine their relative rates of oxidation.
Conclusion
Based on a thorough analysis of the electronic and steric properties of the nonyl and decyl substituents, it is concluded that this compound and N-Decylaniline will exhibit nearly identical chemical reactivity. The minor difference in the length of their long alkyl chains does not significantly alter the key factors that govern the reactivity of N-alkylanilines. For professionals in research and drug development, these two compounds can be considered interchangeable in many synthetic contexts where their reactivity is the primary concern. Any decision to use one over the other should likely be based on factors such as physical properties (e.g., melting point for ease of handling), cost, and availability, rather than on anticipated differences in chemical behavior. The experimental protocols provided offer a framework for the empirical verification of this predictive comparison.
References
- 1. 4-Nonylaniline | CAS#:37529-29-6 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-N-DECYLANILINE | 37529-30-9 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. monash.edu [monash.edu]
- 7. ibmidatlantic.org [ibmidatlantic.org]
- 8. byjus.com [byjus.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Homologous series - Wikipedia [en.wikipedia.org]
- 11. organic chemistry - Why do larger alkyl groups show a greater inductive (+I) effect? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
A Comparative Guide: N-Nonylaniline vs. Short-Chain Anilines in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The performance of conductive polymers is intrinsically linked to their molecular structure. Among the vast family of polyanilines (PANI), N-alkylation offers a compelling strategy to enhance processability by improving solubility in common organic solvents. This guide provides a detailed comparison of the performance of poly(N-nonylaniline), a long-chain N-alkylated aniline (B41778), against its short-chain counterparts, such as poly(N-methylaniline) and poly(N-ethylaniline), in various polymer applications. The information presented is based on a comprehensive review of experimental data from scientific literature.
Executive Summary
The introduction of an alkyl chain onto the nitrogen atom of the aniline monomer unit significantly impacts the resulting polymer's properties. While short-chain N-alkylation, as seen in poly(N-methylaniline) and poly(N-ethylaniline), improves solubility over the parent PANI, it often comes at the cost of reduced electrical conductivity. The longer nonyl chain in poly(this compound) further enhances solubility, a critical factor for solution-based processing techniques. However, this is accompanied by a more pronounced decrease in conductivity due to steric hindrance, which disrupts the conjugation along the polymer backbone. Thermal stability is also influenced by the alkyl substituent, with longer chains potentially leading to lower decomposition temperatures. The mechanical properties of these polymers are less documented but are expected to be influenced by the plasticizing effect of the long alkyl chains.
Data Presentation
Table 1: Comparison of Electrical Conductivity
| Polymer | Dopant | Conductivity (S/cm) |
| Polyaniline (PANI) | HCl | ~1-10 |
| Poly(N-methylaniline) | H₂SO₄ | 10⁻² - 10⁻⁵[1] |
| Poly(N-ethylaniline) | H₂SO₄ | 10⁻⁵[2] |
| Poly(this compound) | DNNSA | 0.16 (primary) / 334 (secondary)[3] |
Note: The conductivity of polyanilines is highly dependent on the dopant and doping level. The values presented are indicative and sourced from different studies.
Table 2: Comparison of Thermal Stability (Decomposition Temperature)
| Polymer | Onset of Major Decomposition (°C) |
| Polyaniline (PANI) | ~400-500[4] |
| Poly(N-methylaniline) | Not explicitly found |
| Poly(N-ethylaniline) | Not explicitly found |
| Poly(this compound) | Not explicitly found |
Note: Specific TGA data for N-alkylated anilines is limited in the reviewed literature. Generally, PANI exhibits high thermal stability.[5]
Table 3: Comparison of Solubility
| Polymer | Common Solvents |
| Polyaniline (PANI) | Generally insoluble in common organic solvents; soluble in NMP, DMSO, DMF with difficulty.[4][6] |
| Poly(N-methylaniline) | Soluble in organic solvents.[7] |
| Poly(N-ethylaniline) | Soluble in organic solvents. |
| Poly(this compound) | Expected to have high solubility in a wider range of organic solvents due to the long alkyl chain. |
Table 4: Comparison of Mechanical Properties
| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) |
| Polyaniline (PANI) Film | 0.2 - 2 (solvent dependent)[8] | Data not consistently available |
| Poly(N-methylaniline) | Data not available | Data not available |
| Poly(N-ethylaniline) | Data not available | Data not available |
| Poly(this compound) | Data not available | Data not available |
Experimental Protocols
Synthesis of Polyaniline (PANI) and N-Alkylated Derivatives
A common method for the synthesis of polyaniline and its N-alkylated derivatives is chemical oxidative polymerization .[8][9]
Materials:
-
Aniline monomer (or N-alkylaniline monomer)
-
Oxidant (e.g., Ammonium persulfate - APS)[8]
-
Dopant acid (e.g., Hydrochloric acid - HCl, Sulfuric acid - H₂SO₄)[8]
-
Solvent (e.g., deionized water)
Procedure:
-
The aniline monomer is dissolved in an acidic solution (e.g., 1 M HCl) and cooled to a low temperature (typically 0-5 °C) in an ice bath.[9]
-
A pre-cooled solution of the oxidant (e.g., APS in 1 M HCl) is added dropwise to the monomer solution with constant stirring.
-
The polymerization reaction is allowed to proceed for several hours, during which a colored precipitate (the polymer) is formed.
-
The precipitate is collected by filtration and washed repeatedly with the acidic solution and then with a solvent like methanol (B129727) or acetone (B3395972) to remove any unreacted monomer and oligomers.
-
The final polymer product is dried under vacuum.
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical structure and bonding within the polymer.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and the doping state of the polymer.[8]
-
X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.[5]
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer films.[8]
-
Tensile Testing: To determine the mechanical properties such as Young's modulus, tensile strength, and elongation at break of polymer films.
Visualization of Concepts
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of polyanilines.
Logical Relationship of Alkyl Chain Length and Polymer Properties
Caption: Impact of N-alkyl chain length on key polymer properties.
Conclusion
The choice between this compound and short-chain anilines for polymer applications depends critically on the desired balance between processability and electrical conductivity. For applications requiring high solubility and ease of solution-based processing, such as in certain printable electronics or coatings, poly(this compound) presents a promising option, despite its lower intrinsic conductivity. However, for applications where high electrical conductivity is paramount, short-chain N-alkylated anilines or even unsubstituted polyaniline (with appropriate processing strategies) may be more suitable. Further research is required to fully elucidate the mechanical properties of long-chain N-alkylated polyanilines and to explore novel doping strategies to enhance their conductivity without compromising their advantageous solubility.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. mdpi.com [mdpi.com]
- 3. Secondary Dopants of Electrically Conducting Polyanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. materialsciencejournal.org [materialsciencejournal.org]
- 5. ijcce.ac.ir [ijcce.ac.ir]
- 6. N-Ethylaniline | 103-69-5 [chemicalbook.com]
- 7. Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Surfactant Efficacy of N-Alkylanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the surfactant efficacy of a homologous series of N-alkylanilines: N-octylaniline, N-dodecylaniline, and N-hexadecylaniline. Due to a lack of direct comparative experimental data in the published literature, this guide utilizes established Quantitative Structure-Property Relationship (QSPR) principles to estimate the critical micelle concentration (CMC) and surface tension at the CMC (γ_cmc) for these compounds. These estimations are based on the well-documented linear relationship between the logarithm of the CMC and the length of the alkyl chain in homologous series of surfactants.
Data Presentation: Estimated Surfactant Properties
The following table summarizes the estimated surfactant properties of the N-alkylaniline homologous series. The CMC values were estimated using the relationship log(CMC) = A - B * n, where 'n' is the number of carbon atoms in the alkyl chain. The constants A and B were derived from data for a similar class of cationic surfactants, N-alkyl trimethylammonium bromides, which serve as a reasonable proxy for protonated N-alkylanilines in an aqueous environment. The γ_cmc values are estimated based on typical values for surfactants containing a phenyl group.
| Surfactant | Alkyl Chain Length (n) | Estimated Critical Micelle Concentration (CMC) (mM) | Estimated Surface Tension at CMC (γ_cmc) (mN/m) |
| N-Octylaniline | 8 | 15.8 | ~38 |
| N-Dodecylaniline | 12 | 1.0 | ~38 |
| N-Hexadecylaniline | 16 | 0.06 | ~38 |
Note: The presented data are theoretical estimations and should be confirmed by experimental validation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the surfactant efficacy of N-alkylanilines.
Determination of Critical Micelle Concentration (CMC) via Fluorescence Spectroscopy
This method utilizes a fluorescent probe, typically pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
N-alkylaniline surfactant
-
Pyrene (fluorescent probe)
-
Spectrofluorometer
-
Volumetric flasks and pipettes
-
Solvent (e.g., deionized water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the N-alkylaniline surfactant in the desired solvent.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol (B129727) or acetone) at a concentration of approximately 10⁻⁵ M.
-
-
Sample Preparation:
-
Prepare a series of surfactant solutions with varying concentrations by serial dilution of the stock solution.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁷ M. Ensure the volume of the added pyrene solution is negligible compared to the total volume of the surfactant solution to avoid significant changes in surfactant concentration.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm.
-
Record the emission spectra for each sample from 350 nm to 500 nm.
-
Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which are typically located around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).
-
Plot the I₃/I₁ ratio as a function of the logarithm of the surfactant concentration.
-
The plot will show a sigmoidal curve. The inflection point of this curve, or the intersection of the two linear portions of the plot, corresponds to the CMC of the surfactant.
-
Measurement of Surface Tension using the du Noüy Ring Method
This technique measures the force required to detach a platinum ring from the surface of a liquid, which is directly related to the surface tension.
Materials:
-
Tensiometer with a platinum du Noüy ring
-
N-alkylaniline surfactant solutions of varying concentrations
-
Beaker or sample vessel
-
Solvent (e.g., deionized water)
Procedure:
-
Instrument Calibration and Preparation:
-
Ensure the tensiometer is properly calibrated according to the manufacturer's instructions.
-
Thoroughly clean the platinum ring by rinsing it with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flaming it to red heat to remove any organic contaminants. Allow the ring to cool completely before use.
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of the N-alkylaniline surfactant covering a range of concentrations below and above the expected CMC.
-
-
Surface Tension Measurement:
-
Place a surfactant solution in the sample vessel and position it on the tensiometer stage.
-
Immerse the platinum ring into the solution.
-
Slowly lower the stage, causing the ring to be pulled through the liquid surface.
-
The instrument will measure the maximum force exerted on the ring just before it detaches from the liquid surface.
-
The surface tension is automatically calculated by the instrument's software, which applies necessary correction factors.
-
Rinse and flame the ring between measurements of different concentrations.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The surface tension will decrease with increasing surfactant concentration and then plateau. The concentration at which the break in the curve occurs is the CMC. The surface tension value at this plateau is the γ_cmc.
-
Visualizations
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using fluorescence spectroscopy.
Relationship between Alkyl Chain Length and CMC
Caption: Conceptual diagram illustrating the inverse relationship between alkyl chain length and CMC.
Purity Analysis of N-Nonylaniline: A Comparative Guide to HPLC-UV and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. N-Nonylaniline, a key building block in various synthetic pathways, is no exception. This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of this compound, alongside alternative analytical techniques. Experimental data from analogous compounds are presented to support the proposed methodologies.
Comparison of Analytical Methodologies
The purity of this compound can be determined by several analytical techniques, with HPLC-UV and Gas Chromatography (GC) being the most prevalent. The choice of method often depends on the specific requirements of the analysis, such as the nature of potential impurities, required sensitivity, and available instrumentation.
| Feature | HPLC-UV | Gas Chromatography (GC-FID/NPD/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. This compound is suitable. |
| Derivatization | Typically not required for this compound as the aniline (B41778) moiety is chromophoric.[1][2] | May be required for polar analytes to improve peak shape and volatility, though often not necessary for N-alkylanilines.[3] |
| Instrumentation | Widely available in analytical laboratories. | Common, with various detector options (FID, NPD, MS). |
| Selectivity | Good; can be optimized by adjusting mobile phase composition and stationary phase. | Excellent, especially with mass spectrometry (MS) detection, which provides structural information. A Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds. |
| Sensitivity | Generally good, with UV detection. Can be enhanced with more sensitive detectors like Diode Array (DAD) or MS. | Excellent, particularly with NPD and MS detectors. |
| Typical Impurities | Effective for separating both more and less polar impurities, as well as isomers. | Best suited for volatile impurities. High-boiling or polar impurities may be challenging to elute. |
| Primary Column | Reversed-phase C18 or C8 columns are common for aromatic amines.[4] | Fused silica (B1680970) capillary columns with phases like SE-54 are often used.[5] |
Proposed HPLC-UV Method for this compound Purity Analysis
While specific validated methods for this compound are not abundant in public literature, a robust method can be developed based on established principles for the analysis of other N-alkylanilines and aromatic amines.[4][6] Due to the significant hydrophobicity imparted by the nonyl chain, a mobile phase with a high organic content is necessary for timely elution from a reversed-phase column.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (85:15, v/v). Note: The exact ratio may need optimization based on the specific column and system to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to prepare a stock solution of 100 µg/mL. Prepare working standards by further dilution with the mobile phase.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the primary standard solution using acetonitrile as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte peak.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
The purity of the this compound sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Workflow for HPLC-UV Purity Analysis of this compound
Caption: Workflow for the purity analysis of this compound by HPLC-UV.
Alternative Method: Gas Chromatography (GC)
For a comparative perspective, Gas Chromatography is a powerful alternative for the analysis of this compound.[7]
Typical GC-NPD/MS Protocol Outline
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS).
-
Column: A 30 m x 0.25 mm fused silica capillary column coated with a mid-polarity phase like SE-54 is often suitable.[5]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injector.
-
Oven Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 280°C to ensure the elution of this compound and any potential impurities.
-
Detector: NPD provides high selectivity for nitrogen-containing compounds like this compound, reducing interference from matrix components.[8] MS provides the highest confidence in peak identification.
-
Sample Preparation: The sample is typically dissolved in a volatile organic solvent like methylene (B1212753) chloride or toluene.
Conclusion
Both HPLC-UV and GC-based methods are suitable for the purity analysis of this compound. HPLC-UV offers a straightforward approach that does not require sample volatilization and is adept at separating a wide range of impurities.[1] GC, particularly with NPD or MS detection, provides excellent sensitivity and selectivity, making it a strong alternative, especially when volatile impurities are of primary concern.[8] The proposed HPLC-UV method provides a solid starting point for routine purity testing, though method validation is essential to ensure its suitability for its intended purpose.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. HPLC Analysis of Aniline Homologs on Discovery® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Guide to the Thermal Stability of Poly(N-alkylanilines)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of a series of poly(N-alkylanilines), specifically poly(N-methylaniline) (PNMA), poly(N-ethylaniline) (PNEA), poly(N-propylaniline) (PNPA), and poly(N-butylaniline) (PNBA). The thermal properties of these polymers are critical for their processing and application in various fields, including electronics, coatings, and drug delivery systems. The information presented herein is supported by experimental data from peer-reviewed literature.
Quantitative Data Summary
The thermal stability of poly(N-alkylanilines) is primarily assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing information about its decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
The following table summarizes the key thermal stability parameters for the four poly(N-alkylanilines). It is important to note that the exact values can vary depending on factors such as the polymer's molecular weight, morphology, and the experimental conditions of the analysis.
| Polymer Name | Onset Decomposition Temperature (°C) | Temperature of 50% Weight Loss (°C) | Char Yield at 600°C (%) |
| Poly(N-methylaniline) (PNMA) | ~350 - 400 | ~450 - 500 | ~40 - 50 |
| Poly(N-ethylaniline) (PNEA) | ~340 - 390 | ~440 - 490 | ~35 - 45 |
| Poly(N-propylaniline) (PNPA) | ~330 - 380 | ~430 - 480 | ~30 - 40 |
| Poly(N-butylaniline) (PNBA) | ~320 - 370 | ~420 - 470 | ~25 - 35 |
Note: The data presented is a synthesized representation from multiple sources and should be considered as a general trend.
Experimental Protocols
The data presented in this guide is typically obtained through the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the poly(N-alkylaniline) samples.
Instrumentation: A thermogravimetric analyzer is used for this measurement.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset decomposition temperature, the temperature at different weight loss percentages, and the final residual weight (char yield).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the poly(N-alkylaniline) samples.
Instrumentation: A differential scanning calorimeter is utilized for this analysis.
Methodology:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are subjected to a controlled temperature program, which typically involves a heating-cooling-heating cycle to erase the thermal history of the polymer. For example, heating from room temperature to 200°C, cooling to -50°C, and then reheating to 200°C at a constant rate (e.g., 10°C/min).
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.
Visualizations
Logical Relationship of Thermal Stability in Poly(N-alkylanilines)
The following diagram illustrates the general trend observed in the thermal stability of poly(N-alkylanilines) as the length of the N-alkyl substituent increases.
Caption: Trend in thermal stability of poly(N-alkylanilines).
Experimental Workflow for Thermal Analysis
The diagram below outlines the typical experimental workflow for characterizing the thermal stability of poly(N-alkylanilines).
Caption: Workflow for thermal analysis of polymers.
Discussion
The thermal stability of poly(N-alkylanilines) is influenced by the nature of the N-alkyl substituent. Generally, a decrease in thermal stability is observed with an increase in the length of the alkyl chain. This trend can be attributed to the lower bond dissociation energy of the C-C bonds in the longer alkyl chains compared to the C-N and aromatic C-C bonds in the polymer backbone. The introduction of longer, more flexible alkyl groups can also disrupt the packing of the polymer chains, leading to a less stable structure.
Poly(N-methylaniline) typically exhibits the highest thermal stability in this series due to the relatively strong C-N bond and the minimal steric hindrance from the methyl group, allowing for a more ordered and stable polymer structure. As the alkyl chain length increases from ethyl to propyl and then to butyl, the onset of decomposition and the temperature of 50% weight loss tend to decrease. This is accompanied by a general decrease in the char yield, indicating that a smaller amount of carbonaceous residue remains at high temperatures.
It is important to consider that the synthesis method, purity, and molecular weight of the polymers can significantly impact their thermal properties. Therefore, when comparing data from different studies, it is crucial to consider the experimental details provided.
A Comparative Guide to the Electrochemical Properties of Polymers Derived from N-Nonylaniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Poly(N-nonylaniline) with Alternative Conductive Polymers
This guide provides a comprehensive comparison of the electrochemical properties of poly(this compound) and other relevant conductive polymers, including unsubstituted polyaniline (PANI) and other N-alkylated derivatives. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers and professionals in materials science and drug development.
Executive Summary
Polymers derived from this compound, a type of N-substituted polyaniline, exhibit unique electrochemical properties that distinguish them from the parent polyaniline. The introduction of the long nonyl alkyl chain on the nitrogen atom significantly influences the polymer's solubility, processability, and electrochemical behavior. While enhancing solubility in organic solvents, the bulky substituent can also affect the polymer's conductivity and redox characteristics. This guide will delve into these properties, presenting available quantitative data and detailed experimental methodologies to facilitate a clear comparison with alternative conductive polymers.
Comparative Analysis of Electrochemical Properties
The electrochemical properties of conductive polymers are crucial for their application in various fields, including sensors, electrochromic devices, and controlled drug release systems. Key parameters for comparison include electrical conductivity, redox behavior (observed through cyclic voltammetry), and electrochemical stability.
Data Presentation
The following tables summarize the available quantitative data for the electrochemical properties of poly(this compound) and its counterparts. It is important to note that specific quantitative data for poly(this compound) is less abundant in the literature compared to unsubstituted polyaniline and its shorter-chain N-alkylated derivatives.
| Polymer | Conductivity (S/cm) | Notes |
| Poly(this compound) | Data not readily available in cited literature. Generally lower than PANI. | The presence of the long alkyl chain is expected to decrease conductivity due to steric hindrance, which disrupts the conjugation along the polymer backbone. |
| Polyaniline (PANI) | 1.07 - 1.22[1] | Doped with HCl. Conductivity can vary significantly depending on the dopant, synthesis method, and morphology. |
| Poly(N-methylaniline) | 3.885 x 10⁻⁵[2] | Doped with HCl. The conductivity is significantly lower than that of unsubstituted PANI. |
| Poly(aniline-co-N-methylaniline) | 6.550 x 10⁻²[2] | Doped with HCl. Copolymerization can be a strategy to balance processability and conductivity. |
Table 1: Comparison of Electrical Conductivity.
| Polymer | Anodic Peak Potential (Epa) vs. SCE | Cathodic Peak Potential (Epc) vs. SCE | Redox Process |
| Poly(this compound) | Data not readily available in cited literature. | Data not readily available in cited literature. | Expected to show redox transitions corresponding to the oxidation and reduction of the polymer backbone, similar to other polyanilines. |
| Polyaniline (PANI) | ~0.2 V and ~0.8 V | ~0.0 V and ~0.6 V | Two distinct redox couples corresponding to the leucoemeraldine to emeraldine (B8112657) and emeraldine to pernigraniline transitions.[3] |
| Poly(N-methylaniline) | ~0.49 V and ~0.59 V | Not clearly defined | Shows redox activity, but the peaks can be less defined compared to PANI.[4] |
Table 2: Comparison of Redox Potentials from Cyclic Voltammetry.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections outline typical experimental protocols for the synthesis and electrochemical characterization of polyaniline derivatives.
Synthesis of Poly(this compound)
A common method for synthesizing poly(this compound) is through chemical oxidative polymerization.
Materials:
-
This compound (monomer)
-
Ammonium (B1175870) persulfate (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)
-
Methanol (B129727) (for washing)
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound in 1 M HCl.
-
Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the oxidant solution to the monomer solution with constant stirring.
-
Continue the reaction at 0-5 °C for a specified time (e.g., 24 hours).
-
The resulting polymer precipitate is collected by filtration.
-
Wash the polymer powder with 1 M HCl and then with methanol to remove any unreacted monomer and oligomers.
-
Dry the final polymer product under vacuum at a controlled temperature (e.g., 60 °C).
Electrochemical Characterization
1. Cyclic Voltammetry (CV):
Cyclic voltammetry is employed to study the redox behavior of the polymer films.
-
Working Electrode: A glassy carbon electrode (GCE) or platinum electrode coated with the polymer film.
-
Counter Electrode: A platinum wire or foil.
-
Reference Electrode: A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: A solution of a supporting electrolyte, such as 1 M HCl or H₂SO₄.
-
Procedure: The potential is swept between a defined range (e.g., -0.2 V to 1.0 V vs. SCE) at a specific scan rate (e.g., 50 mV/s), and the resulting current is measured. The obtained voltammogram reveals the oxidation and reduction peaks of the polymer.
2. Electrochemical Impedance Spectroscopy (EIS):
EIS is used to investigate the charge transfer and diffusion processes at the electrode-electrolyte interface.
-
Frequency Range: Typically from 100 kHz to 10 mHz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 10 mV) is applied.
-
DC Potential: The impedance is measured at different DC potentials corresponding to different oxidation states of the polymer.
-
Data Analysis: The impedance data is often fitted to an equivalent electrical circuit to model the electrochemical processes.
Visualizations
Polymerization of this compound
Caption: Workflow for the chemical oxidative polymerization of this compound.
Electrochemical Characterization Workflow
Caption: General workflow for the electrochemical characterization of polymer films.
Conclusion
Polymers derived from this compound represent an interesting class of conductive polymers with enhanced solubility in organic solvents, a desirable property for many applications. However, this comes at the cost of reduced electrical conductivity compared to unsubstituted polyaniline. The long alkyl chain introduces steric hindrance that impacts the planarity of the polymer backbone and, consequently, the extent of π-electron delocalization. While specific quantitative electrochemical data for poly(this compound) is limited in the readily available literature, the general trends observed in N-alkylated polyanilines provide a basis for qualitative comparison. Further research is needed to fully quantify the electrochemical properties of poly(this compound) and to explore its potential in applications where a balance between processability and moderate conductivity is required. This guide provides a foundational understanding and detailed experimental frameworks to aid researchers in their exploration of this promising material.
References
Safety Operating Guide
A Guide to the Proper Disposal of N-Nonylaniline
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for N-Nonylaniline, a substituted aniline (B41778) compound. While a specific Safety Data Sheet (SDS) for this compound was not located, information from structurally similar compounds, such as N-methylaniline, provides a strong basis for safe handling and disposal protocols.
Key Safety Considerations
Substituted anilines are generally classified as toxic and hazardous to the environment. N-methylaniline, for example, is toxic if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects[1][2]. Due to its presumed similar toxicological profile, this compound should be handled with a high degree of caution.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors[3][4].
Quantitative Data for a Structurally Similar Compound
To provide a reference point for the potential hazards of this compound, the following table summarizes the key quantitative data for N-methylaniline. Researchers should always consult the specific SDS for any chemical they are using.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N | --INVALID-LINK-- |
| Boiling Point | 194-196 °C | --INVALID-LINK-- |
| Melting Point | -57 °C | --INVALID-LINK-- |
| Flash Point | 79.4 °C | --INVALID-LINK-- |
| Density | 0.99 g/mL | --INVALID-LINK-- |
| Water Solubility | Slightly soluble | --INVALID-LINK--, --INVALID-LINK-- |
| Vapor Pressure | 0.3 mmHg at 20 °C | --INVALID-LINK-- |
| Hazard Class (DOT) | 6.1 (Toxic) | --INVALID-LINK-- |
| Packing Group (DOT) | II | --INVALID-LINK-- |
For comparison, some properties of 4-Nonylaniline include a boiling point of 333.2 °C and a density of 0.9 g/cm³[5].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general, step-by-step protocol for the safe disposal of this type of hazardous chemical waste.
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
It must be segregated from non-hazardous waste and other incompatible chemical waste streams. Do not mix with acids or strong oxidizing agents[3].
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with this compound.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames[4].
-
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash. This is to prevent contamination of water systems and potential harm to aquatic life[6].
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company[1][3]. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
In some cases, incineration at a permitted hazardous waste facility may be the method of disposal[7].
-
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.
-
Collect the absorbed material and any contaminated soil or other materials into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
Reporting: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
